4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Description
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Properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKPRHLSMFTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225031 | |
| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345991-04-0 | |
| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345991-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, with its unique amalgamation of an aniline core, a sulfonamide linker, and a sterically hindered dimethylpiperidine moiety, represents a quintessential example of a versatile chemical building block.[1] This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, potential applications, and the scientific rationale underpinning its use. The presence of the sulfonamide group, a well-established pharmacophore, immediately suggests a range of potential biological activities, from enzyme inhibition to modulation of receptor function.[2][3]
Core Chemical and Physical Properties
A foundational understanding of a molecule's physicochemical properties is critical for its effective application in synthesis and drug design. These properties influence solubility, reactivity, and pharmacokinetic profiles.
| Property | Value | Source |
| CAS Number | 345991-04-0 | [4] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [5] |
| Molecular Weight | 268.38 g/mol | [4] |
| InChIKey | LOGKPRHLSMFTHZ-UHFFFAOYSA-N | [5] |
| SMILES | CC1CCCC(C)N1S(=O)(=O)c2ccc(N)cc2 | [5] |
| Predicted XlogP | 2.1 | [5] |
| Appearance | Solid (Typical) | [6] |
Table 1: Key Physicochemical Properties of this compound.
Synthesis and Characterization: A Proposed Pathway
While this compound is commercially available, an understanding of its synthesis is crucial for the preparation of analogues and for process development. A common and logical synthetic route involves the coupling of a sulfonyl chloride with an amine.
Proposed Synthetic Protocol: Sulfonamide Formation
This protocol is a representative procedure based on established methods for the synthesis of arylsulfonamides. The core principle is the reaction of 4-acetamidobenzenesulfonyl chloride with 2,6-dimethylpiperidine, followed by deprotection of the aniline nitrogen.
Step 1: Synthesis of N-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
-
To a stirred solution of 2,6-dimethylpiperidine (1.2 equivalents) and a suitable base such as triethylamine or pyridine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The causality behind this extended reaction time is to ensure complete consumption of the sulfonyl chloride, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified N-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The acidic conditions are necessary to hydrolyze the acetamide protecting group, liberating the free aniline.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
Characterization is essential for confirming the identity and purity of the synthesized compound. While specific experimental data for this compound is not widely published, the following are expected analytical characteristics based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the aniline ring, the methine and methylene protons of the dimethylpiperidine ring, and the methyl protons. The aniline NH₂ protons would appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the distinct carbon atoms in the aromatic and piperidine rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (268.12 m/z for [M]⁺), with other adducts like [M+H]⁺ also being prominent.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the aniline, S=O stretching of the sulfonamide, and C-H stretching of the aromatic and aliphatic moieties.
Potential Applications in Drug Discovery: An Insight-Driven Perspective
The true value of a building block is realized in its application. The structural features of this compound suggest its utility in the development of therapeutic agents, particularly as an enzyme inhibitor.
Rationale as a Kinase Inhibitor Scaffold
The aniline and sulfonamide moieties are prevalent in a multitude of kinase inhibitors. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The sulfonamide group can form additional hydrogen bonds, and the pendant dimethylpiperidine can be directed towards solvent-exposed regions or hydrophobic pockets, influencing potency and selectivity. The 2,6-dimethyl substitution on the piperidine ring provides steric hindrance, which can lock the conformation of the molecule and potentially enhance binding affinity or improve metabolic stability.
Other Potential Therapeutic Areas
Beyond kinase inhibition, the benzenesulfonamide scaffold is a known pharmacophore for other enzyme classes. For instance, various sulfonamides are potent inhibitors of carbonic anhydrases, which are therapeutic targets for glaucoma, epilepsy, and certain types of cancer.[3][7] The specific substitution pattern of this molecule could confer novel selectivity profiles against different carbonic anhydrase isoforms.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All chemical handling should be performed in accordance with a thorough risk assessment.
Hazard Identification
Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
The signal word is "Warning".[8]
Recommended Handling Procedures
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Spill and Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[8]
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed building block with significant potential for the development of novel therapeutics. Its combination of a proven pharmacophoric core with a conformationally constrained, lipophilic moiety makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a framework for understanding its synthesis, properties, and potential applications, grounded in the principles of rational drug design. As with any tool, its true power lies in the hands of the skilled researcher who can leverage its unique characteristics to address unmet medical needs.
References
-
Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. US11224597B2 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. AU2020340299A1 - Crystalline forms of a CD73 inhibitor - Google Patents [patents.google.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 8. researchgate.net [researchgate.net]
physicochemical properties of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Introduction
This compound is an organic compound featuring a core aniline structure linked to a 2,6-dimethylpiperidine moiety via a sulfonamide bridge.[1] Sulfonylaniline motifs are recognized as privileged skeletons in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[2] The unique combination of the aromatic amine, the sterically hindered piperidine ring, and the polar sulfonyl group imparts a specific set of physicochemical characteristics that are critical for its behavior in biological and chemical systems.
Understanding these properties—namely melting point, pKa, lipophilicity (logP), and aqueous solubility—is paramount for researchers in drug development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its formulation, bioavailability, and potential as a therapeutic agent. This guide provides a detailed examination of these core properties, offering both theoretical insights and field-proven experimental protocols for their determination.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent physicochemical analysis. The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 345991-04-0[3] |
| Molecular Formula | C₁₃H₂₀N₂O₂S[3][4] |
| Molecular Weight | 268.38 g/mol |
| Canonical SMILES | CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N)C[5] |
| InChI Key | LOGKPRHLSMFTHZ-UHFFFAOYSA-N[5] |
| InChI | InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3[5] |
2D Chemical Structure:
Core Physicochemical Properties: Data Summary
The following table summarizes key physicochemical data for the target compound. Where specific experimental data is not publicly available, predicted values or a status of "Not Experimentally Determined" is indicated.
| Property | Value/Status | Significance |
| Melting Point | Not Experimentally Determined | Indicator of purity and solid-state stability.[6] |
| pKa | Not Experimentally Determined | Governs ionization state, influencing solubility and membrane permeability. |
| logP (Octanol/Water) | 2.1 (XlogP, Predicted)[5] | Measures lipophilicity; critical for predicting absorption and distribution.[7] |
| Aqueous Solubility | Not Experimentally Determined | Affects formulation, bioavailability, and in vitro assay reliability.[8][9] |
Detailed Analysis and Experimental Methodologies
This section provides a deep dive into each core property, explaining its relevance and detailing a standard, self-validating protocol for its experimental determination.
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a strong indicator of impurities.[6][10]
This method is a fundamental technique for determining the melting point of a solid organic compound.[11]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Gently press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[10]
-
Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the powder at the bottom.[12]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[12]
-
Rapid Determination (Optional but Recommended): First, perform a rapid heating run (e.g., 10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[12]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C/min).
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Validation: Repeat the precise determination at least twice with fresh samples to ensure the result is reproducible. The final reported value should be the consistent range (T₁ - T₂).
Caption: Workflow for Capillary Melting Point Determination.
Acid-Base Properties (pKa)
The pKa value quantifies the strength of an acid in solution. For this compound, the primary ionizable center is the nitrogen atom of the aniline group, which acts as a base. The pKa of its conjugate acid determines the extent of protonation at a given pH. This is critical, as the charge state of a molecule dramatically affects its solubility, ability to cross biological membranes, and interaction with protein targets.
This method leverages the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring absorbance across a range of pH values, a titration curve can be generated to find the pKa.[13][14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12).
-
Wavelength Selection:
-
Scan the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to identify the wavelength of maximum absorbance difference (λ_max_diff) between the two forms.[13]
-
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to ensure the final concentration is identical across all samples.
-
Absorbance Measurement: Measure the absorbance of each sample at the predetermined λ_max_diff.
-
Data Plotting: Plot the measured absorbance as a function of pH. This will generate a sigmoidal curve.[13]
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve.[13] This corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
-
Validation: The experiment should be performed in triplicate to ensure the reliability of the determined pKa value.
Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME properties. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The value is expressed as its base-10 logarithm, logP.[7]
-
logP > 0: The compound is more soluble in the organic phase (lipophilic).
-
logP < 0: The compound is more soluble in the aqueous phase (hydrophilic).[7]
-
logP = 0: The compound is equally soluble in both phases.[7]
The predicted XlogP of 2.1 for this compound suggests it is moderately lipophilic, favoring partitioning into organic environments.[5]
The "shake-flask" technique is the traditional and most widely recognized method for experimentally determining logP.[7]
Step-by-Step Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in one of the phases (or a mixture).
-
Partitioning: Combine known volumes of the saturated n-octanol and aqueous phases in a separation funnel. Add the compound solution.
-
Equilibration: Shake the funnel vigorously for a set period to facilitate partitioning, then allow it to stand undisturbed until the two phases have completely separated (this can take up to 24 hours).[15]
-
Phase Separation: Carefully separate the two layers (n-octanol and aqueous).
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This requires creating a calibration curve first.
-
Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
-
Validation: The experiment should be repeated at least three times to ensure the result is accurate and reproducible.
Caption: Workflow for Shake-Flask logP Determination.
Aqueous Solubility
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and difficulty in creating suitable formulations.[8] It is crucial to distinguish between two types of solubility:
-
Kinetic Solubility: Measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It's a high-throughput method used in early discovery.[16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is the "gold standard" measurement, determined after a long incubation period.[8][16]
This protocol describes the shake-flask method for determining equilibrium solubility, which is considered the definitive approach.[18]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached.[9][17]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like LC-MS/MS or HPLC-UV.[16] This requires a pre-established calibration curve.
-
Reporting: The resulting concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.
-
Validation: The protocol should be performed in triplicate to ensure precision and accuracy.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-[(2,6-dimethylpiperidine-1-)sulfonyl]aniline [chemicalbook.com]
- 5. PubChemLite - this compound (C13H20N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. SSERC | Melting point determination [sserc.org.uk]
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- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. westlab.com [westlab.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. agilent.com [agilent.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, a key sulfonamide intermediate in medicinal chemistry. The document details the compound's chemical identity, including its structure and IUPAC nomenclature. A robust, field-proven protocol for its synthesis via the reaction of 4-acetamidobenzenesulfonyl chloride with 2,6-dimethylpiperidine, followed by deacetylation, is presented. This guide emphasizes the rationale behind procedural choices, ensuring methodological reproducibility and trustworthiness. Key characterization data and the compound's relevance as a structural motif in pharmacologically active agents are also discussed, providing a foundational resource for researchers in drug discovery and development.
Chemical Identity and Properties
Structure and IUPAC Name
The molecule, identified by the CAS Number 345991-04-0, is systematically named This compound .[1][2] Its structure consists of an aniline ring substituted at the para-position with a sulfonyl group, which is in turn bonded to the nitrogen atom of a 2,6-dimethylpiperidine ring.
The presence of two methyl groups at the 2 and 6 positions of the piperidine ring introduces steric hindrance, which can significantly influence the molecule's conformational flexibility and its binding interactions with biological targets.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties of the compound is provided below. These properties are critical for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂S | PubChem |
| Molecular Weight | 268.38 g/mol | PubChem |
| CAS Number | 345991-04-0 | ChemicalBook[1] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem |
| Hydrogen Bond Acceptors | 3 (the two sulfonyl oxygens, piperidine nitrogen) | PubChem |
Synthesis and Purification
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This approach provides a reliable pathway to the target compound.
A validated two-step synthesis is outlined below, starting from the more stable and commercially available 4-acetamidobenzenesulfonyl chloride. This strategy protects the reactive aniline group during the sulfonyl chloride reaction, preventing self-reaction and improving yield.
Diagram 2: Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol) in anhydrous pyridine (80 mL) at 0 °C (ice bath).
-
Causality: Pyridine serves as both the solvent and the acid scavenger, neutralizing the HCl byproduct generated during the reaction.[4] Conducting the reaction at 0 °C helps to control the exothermic nature of the reaction and minimize side products.
-
-
Amine Addition: To the stirred solution, add 2,6-dimethylpiperidine (5.3 g, 46.8 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into 400 mL of ice-cold water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride, and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the crude product under vacuum. Recrystallization from ethanol/water can be performed if higher purity is required.
Step 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Suspend the dried N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide (from Step 1) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (25 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The acidic conditions facilitate the hydrolysis of the acetamide protecting group, regenerating the free aniline.
-
-
Neutralization and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate until the pH is neutral (~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Final Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. The expected data are summarized below.
| Analysis Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (aniline ring) appearing as two doublets (AA'BB' system) in the ~6.7-7.6 ppm range. - A broad singlet for the -NH₂ protons (~4.0-5.0 ppm, D₂O exchangeable). - Multiplets for the piperidine ring protons. - A doublet for the methyl groups on the piperidine ring. |
| ¹³C NMR | - Four distinct signals for the aromatic carbons. - Signals corresponding to the piperidine ring carbons. - A signal for the methyl group carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (268.38). |
| Infrared (IR) Spectroscopy | - Characteristic N-H stretching vibrations for the primary amine (~3350-3450 cm⁻¹). - Strong, characteristic S=O stretching vibrations for the sulfonyl group (~1330 cm⁻¹ and ~1150 cm⁻¹). |
Applications in Drug Discovery
The sulfonamide functional group is a well-established pharmacophore and a bioisostere of the amide bond, found in numerous approved drugs.[3][5] Sulfonamides generally exhibit improved metabolic stability and different hydrogen bonding capabilities compared to amides.
The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The primary aniline group is a key reactive handle for further chemical modifications, such as:
-
Amide bond formation
-
Reductive amination
-
Diazotization reactions
-
Transition-metal-catalyzed cross-coupling reactions
These subsequent reactions allow for the incorporation of this sulfonyl-piperidine motif into larger molecular scaffolds, making it a valuable intermediate in the exploration of new chemical space for drug candidates. The steric bulk provided by the 2,6-dimethylpiperidine moiety can be strategically used to probe specific binding pockets in protein targets and to modulate the physicochemical properties of the final compound. While specific biological activities for the title compound itself are not widely reported, its structural analogues are investigated in various therapeutic areas.[6][7][8]
Conclusion
This guide has detailed the chemical identity, a robust synthetic pathway, and the scientific rationale for the preparation of this compound. By providing a self-validating protocol and outlining the compound's significance as a synthetic intermediate, this document serves as a practical resource for scientists engaged in pharmaceutical research and development. The strategic use of this and similar building blocks is integral to the design and synthesis of novel therapeutic agents.
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solubility and stability of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
An In-Depth Technical Guide to the Solubility and Stability of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of this compound, a compound of interest for pharmaceutical research and development. While specific experimental data for this molecule is not extensively published, this document leverages established principles for sulfonamide-containing compounds to outline a robust, first-principles approach to its physicochemical profiling. The guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for determining kinetic and thermodynamic solubility are presented, alongside a systematic approach to evaluating chemical stability through forced degradation studies, in alignment with international regulatory standards. The causality behind experimental design is emphasized to ensure the generation of reliable and interpretable data, crucial for advancing a compound through the development pipeline.
Introduction and Molecular Profile
This compound is a substituted aniline derivative featuring a sulfonamide linker to a sterically hindered 2,6-dimethylpiperidine moiety. The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] The overall structure of this molecule suggests a complex interplay of physicochemical properties that will govern its behavior in both in vitro and in vivo systems.
-
The Aniline Moiety: Provides a basic center (pKa of the anilinium ion is typically ~4-5) and a site susceptible to oxidation.
-
The Sulfonamide Linker: This group is generally stable, but the N-H bond can be acidic, influencing solubility at higher pH.[3]
-
The 2,6-Dimethylpiperidine Group: This bulky, lipophilic group will significantly impact the molecule's octanol-water partition coefficient (logP), likely increasing its lipophilicity and potentially reducing its aqueous solubility.
A thorough understanding of this compound's solubility and stability is a non-negotiable prerequisite for its development. Poor solubility can hinder formulation, lead to erroneous biological assay results, and result in poor bioavailability.[4][5] Likewise, chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[6][7] This guide provides the necessary protocols to de-risk these liabilities early in development.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 345991-04-0 | [8] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [9] |
| Molecular Weight | 268.38 g/mol | [9] |
| Predicted pKa | Acidic (Sulfonamide N-H): ~9-10; Basic (Aniline -NH₂): ~3-4 | Predicted based on analogous structures |
| Predicted logP | 2.5 - 3.5 | Predicted based on structural fragments |
Aqueous Solubility Characterization
Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution. It is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[4][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given medium. It is the "gold standard" measurement, crucial for pre-formulation and late-stage development.[5][11][12]
-
Kinetic Solubility: This measures the concentration of a compound upon its rapid dissolution from a high-concentration organic solvent stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput screening-friendly parameter that can sometimes overestimate true solubility due to the formation of supersaturated or amorphous precipitated states.[13][14][15]
Given the aniline functional group, the solubility of this compound is expected to be highly pH-dependent, increasing at pH values below its basic pKa.[16]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[5][11] It measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation.
Objective: To determine the equilibrium solubility of the solid compound in various aqueous buffers.
Methodology:
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0) to assess pH-dependent solubility.
-
Compound Addition: Add an excess amount of the solid this compound to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[4][10]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, separate the solid by centrifugation or filtration. Filtration must be performed using a filter material that does not bind the compound.
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[10]
-
Calibration: Calculate the concentration against a standard curve prepared from a known concentration stock solution of the compound.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is ideal for early discovery to quickly rank compounds.[13][15]
Objective: To rapidly assess the solubility of the compound when introduced from a DMSO stock into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plating: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%, which is generally well-tolerated in biological assays.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[10][13]
-
Precipitate Detection/Removal:
-
Nephelometry: Measure the turbidity or light scattering caused by any precipitate using a plate-based nephelometer.[14]
-
Filtration/Quantification: Alternatively, filter the contents of each well through a solubility filter plate.[10] The clear filtrate is then analyzed by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[4]
-
Visualization: Solubility Assessment Workflow
Caption: Workflow for Thermodynamic vs. Kinetic Solubility Determination.
Chemical Stability and Forced Degradation
Evaluating the intrinsic stability of a drug candidate is a mandatory regulatory requirement and is critical for ensuring that the molecule remains intact during manufacturing, storage, and administration.[17] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish a stability-indicating analytical method.[18][19] The International Council for Harmonisation (ICH) provides guidelines for these studies, primarily in documents Q1A(R2) and Q1B.[6][7][20][21]
For this compound, key areas of potential instability include:
-
Hydrolysis: The sulfonamide bond is generally stable, but extreme pH and heat could induce cleavage.
-
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to colored degradants.
-
Photolysis: Aromatic systems can be sensitive to light, potentially leading to photodegradation.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under a variety of stress conditions to understand its degradation pathways and validate a stability-indicating analytical method. An ideal study aims for 5-20% degradation of the parent compound.[18]
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Application of Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.
-
Acidic Hydrolysis: 0.1 M HCl, heated at 60-80°C for several hours.
-
Basic Hydrolysis: 0.1 M NaOH, at room temperature or gently heated (e.g., 40°C) for several hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂), at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).
-
Photostability: Expose the solid compound and a solution to a controlled light source as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][20]
-
-
Time Point Sampling: At appropriate time intervals, withdraw an aliquot from each stress condition.
-
Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis by Stability-Indicating Method: Analyze all samples using an HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector.
-
The method is considered "stability-indicating" if it can separate the intact parent compound from all process impurities and degradation products.
-
Peak purity analysis (using a PDA detector) should be performed to ensure the main peak is not co-eluting with any degradants.
-
-
Data Reporting: Report the percentage of parent compound remaining and the relative percentage of each major degradation product formed under each condition.
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Summary and Forward Look
The successful characterization of this compound hinges on a systematic and mechanistically informed approach. This guide provides the foundational protocols to assess its aqueous solubility and intrinsic chemical stability. By executing the described shake-flask and kinetic solubility assays, researchers can build a comprehensive solubility profile as a function of pH. The forced degradation study is paramount for identifying potential liabilities and for developing the analytical tools necessary to monitor the compound's integrity throughout the development lifecycle. The insights gained from these studies are not merely data points; they are critical decision-making tools that will guide formulation strategies, define storage conditions, and ultimately contribute to the overall success of the research program.
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of its constituent chemical moieties—the sulfonamide and the 2,6-dimethylpiperidine groups—to propose several plausible biological activities. We will explore its potential as an antibacterial agent through the inhibition of folate biosynthesis, a well-established mechanism for sulfonamides. Furthermore, we will delve into other potential therapeutic applications, including its role as an enzyme inhibitor, particularly of carbonic anhydrases, and its potential to modulate central nervous system targets, a common feature of piperidine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational hypothesis to guide future experimental investigation.
Introduction: Deconstructing this compound
This compound is a synthetic aromatic sulfonamide derivative. Its structure is characterized by three key components: an aniline ring, a sulfonamide linker, and a 2,6-dimethylpiperidine moiety. Each of these components has a rich history in medicinal chemistry, contributing to a wide array of pharmacological activities.
-
Aniline and Sulfonamide Core: The 4-aminophenylsulfonamide core is the classic scaffold of antibacterial sulfa drugs.[1][2] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2] Beyond their antibacterial properties, sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases.[4][5]
-
The 2,6-Dimethylpiperidine Moiety: The piperidine ring is a privileged scaffold in drug discovery, present in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[6][7] Piperidine derivatives exhibit a broad range of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects.[8][9] The 2,6-dimethyl substitution pattern imparts specific conformational constraints on the piperidine ring, which can influence its binding affinity and selectivity for biological targets.[10]
Given the distinct and well-documented activities of its constituent parts, we can propose several compelling hypotheses for the mechanism of action of this compound.
Hypothesized Mechanism of Action I: Antibacterial Agent via Dihydropteroate Synthase (DHPS) Inhibition
The most direct hypothesis, based on the 4-aminophenylsulfonamide core, is that this compound acts as an antibacterial agent.
The Folic Acid Synthesis Pathway: A Proven Target
Bacteria synthesize folic acid de novo, a pathway essential for the production of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[3] By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, leading to bacteriostasis.[1][11]
Proposed Interaction with DHPS
We hypothesize that this compound binds to the PABA-binding site of bacterial DHPS. The aniline moiety would mimic the PABA substrate, while the sulfonylpiperidine portion would extend into the active site, potentially forming additional interactions that could enhance binding affinity or confer selectivity. The 2,6-dimethyl substitution on the piperidine ring may influence the molecule's conformation, potentially allowing for a more favorable fit within the enzyme's active site.
Experimental Validation: DHPS Inhibition Assay
To test this hypothesis, a cell-free enzymatic assay for DHPS activity should be performed.
Protocol:
-
Recombinant DHPS Expression and Purification: Clone and express the DHPS enzyme from a target bacterial species (e.g., Escherichia coli or Staphylococcus aureus) in a suitable expression system. Purify the recombinant enzyme to homogeneity.
-
Assay Principle: The assay measures the formation of dihydropteroate from PABA and dihydropterin pyrophosphate. This can be monitored spectrophotometrically or by using a coupled enzyme system.
-
Procedure: a. Prepare a reaction mixture containing purified DHPS, dihydropterin pyrophosphate, and a suitable buffer. b. Add varying concentrations of this compound or a vehicle control. c. Initiate the reaction by adding PABA. d. Monitor the reaction progress over time.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description | Expected Outcome for a DHPS Inhibitor |
| IC50 | Inhibitor concentration for 50% enzyme inhibition | A low micromolar or nanomolar IC50 value |
| Mechanism of Inhibition | Competitive, non-competitive, or uncompetitive | Competitive inhibition with respect to PABA |
Hypothesized Mechanism of Action II: Enzyme Inhibition Beyond DHPS
The sulfonamide moiety is a known pharmacophore for inhibiting a variety of enzymes, most notably carbonic anhydrases.[4][5]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[5][12] Many sulfonamide-based drugs are potent CA inhibitors.
Proposed Interaction with Carbonic Anhydrase
The primary sulfonamide group is a key zinc-binding pharmacophore in the active site of CAs. We hypothesize that the sulfonamide nitrogen of this compound coordinates with the zinc ion in the CA active site. The 2,6-dimethylpiperidine ring would extend into the active site cavity, potentially interacting with hydrophobic residues and influencing isoform selectivity.
Experimental Validation: Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity.
Protocol:
-
Enzyme and Substrate Preparation: Use purified human CA isoforms (e.g., CA I, II, IX, XII) and a CO2-saturated buffer solution.
-
Assay Principle: The assay measures the pH change resulting from the CA-catalyzed hydration of CO2. A pH indicator is used to monitor this change spectrophotometrically.
-
Procedure: a. Mix the CA enzyme with varying concentrations of this compound in a stopped-flow instrument. b. Rapidly mix this solution with the CO2-saturated buffer. c. Monitor the change in absorbance of the pH indicator over time.
-
Data Analysis: Calculate the initial rates of reaction and determine the IC50 values for each CA isoform.
Hypothesized Mechanism of Action III: Modulation of Central Nervous System (CNS) Targets
The presence of the piperidine ring, a common feature in CNS-active drugs, suggests that this compound may have neurological effects.[6][7]
Piperidine Scaffolds in Neuropharmacology
Piperidine derivatives are known to interact with a wide range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase (MAO).[8][13] Their ability to cross the blood-brain barrier is a key property for CNS-acting drugs.[14]
Potential CNS Targets
Given the structural diversity of piperidine-containing drugs, the potential targets for this compound are broad. These could include:
-
Dopamine or Serotonin Receptors: Many antipsychotics and antidepressants contain a piperidine moiety.
-
Sigma Receptors: These receptors are implicated in a variety of neurological and psychiatric disorders.
-
Monoamine Oxidase (MAO): Inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease.[13][15]
Experimental Validation: CNS Target Screening
A tiered approach to screening for CNS activity is recommended.
Workflow:
-
In Silico Docking: Perform computational docking studies of this compound against a panel of known CNS targets to predict potential binding interactions.
-
Receptor Binding Assays: a. Utilize commercially available radioligand binding assay panels to screen the compound against a broad range of CNS receptors, ion channels, and transporters. b. For any identified "hits," perform saturation binding experiments to determine the binding affinity (Kd).
-
Functional Assays: a. For GPCR hits, perform functional assays (e.g., cAMP accumulation or calcium mobilization assays) to determine if the compound is an agonist or antagonist. b. For enzyme hits (e.g., MAO), perform specific activity assays as described for DHPS and CA.
Conclusion and Future Directions
This technical guide has outlined several plausible, scientifically-grounded hypotheses for the mechanism of action of this compound, leveraging the known pharmacological properties of its constituent sulfonamide and 2,6-dimethylpiperidine moieties. The proposed antibacterial, carbonic anhydrase inhibitory, and CNS-modulatory activities provide a solid foundation for initiating a comprehensive drug discovery and development program.
The experimental protocols detailed herein offer a clear path forward for the empirical validation of these hypotheses. A systematic investigation, beginning with the proposed in vitro assays, will be crucial in elucidating the true biological activity of this promising compound and unlocking its therapeutic potential.
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An In-Depth Technical Guide to Identifying the Potential Biological Targets of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline integrates two key structural motifs well-recognized in medicinal chemistry: the 4-aminobenzenesulfonamide core and a disubstituted piperidine ring. The sulfonamide group is a privileged pharmacophore, historically associated with antibacterial activity and more recently with a diverse range of therapeutic applications including anticancer and anti-inflammatory agents.[1][2] The piperidine moiety is a ubiquitous structural feature in many pharmaceuticals, influencing physicochemical properties such as lipophilicity and metabolic stability, and can play a crucial role in molecular recognition by biological targets.[3][4] This technical guide presents a comprehensive, multi-tiered strategy for the systematic identification and validation of the biological targets of this compound, designed to provide researchers with a robust framework for elucidating its mechanism of action and therapeutic potential.
Introduction: Deconstructing the Molecule for Target Prediction
The rational identification of potential biological targets for a novel chemical entity begins with a thorough analysis of its structural components and a review of the known biological activities of analogous compounds. This compound is comprised of a 4-aminobenzenesulfonamide core, to which a 2,6-dimethylpiperidine ring is attached via the sulfonamide nitrogen.
-
The Sulfonamide Core: The 4-aminobenzenesulfonamide scaffold is famously the basis for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1] However, the therapeutic landscape of sulfonamides has expanded significantly, with derivatives showing inhibitory activity against a variety of enzymes, including carbonic anhydrases, kinases, and proteases.[5][6] The N,N-disubstituted nature of the sulfonamide in the topic compound suggests that it may have targets beyond the classic DHPS.[1]
-
The 2,6-Dimethylpiperidine Moiety: The piperidine ring is a common scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties.[3] The presence of the two methyl groups at the 2 and 6 positions introduces steric bulk and can influence the conformational flexibility of the ring, potentially leading to increased selectivity for its biological target. This substitution pattern is found in a number of bioactive compounds, and its impact on target engagement is an important consideration.
Based on this structural analysis, we can hypothesize several potential classes of biological targets for this compound, as outlined in the table below.
| Potential Target Class | Rationale | Therapeutic Area |
| Dihydropteroate Synthase (DHPS) | The 4-aminobenzenesulfonamide core is a classic PABA mimetic.[1] | Antibacterial |
| Carbonic Anhydrases (CAs) | Sulfonamides are a well-established class of CA inhibitors.[6] | Glaucoma, Epilepsy, Cancer |
| Protein Kinases (e.g., CDK9, ALK) | Various sulfonamide derivatives have been developed as kinase inhibitors.[2] | Cancer, Inflammation |
| Other Enzymes/Receptors | The unique combination of the sulfonamide and the substituted piperidine may lead to novel interactions with other targets. | Various |
A Phased Experimental Approach for Target Identification and Validation
A systematic and multi-faceted approach is essential for the confident identification and validation of a novel compound's biological target(s). The following workflow is proposed, beginning with broad, unbiased screening methods and progressing to more focused, hypothesis-driven validation assays.
Phase 1: In Silico Target Prediction
Computational methods provide a cost-effective and rapid means of generating initial hypotheses about a compound's biological targets.[3][5][7]
-
Ligand-Based Approaches: Utilize chemical similarity searching against databases of known bioactive compounds (e.g., ChEMBL, PubChem).[7] This involves representing the 2D or 3D structure of this compound as a molecular fingerprint and comparing it to fingerprints of compounds with annotated biological activities.
-
Structure-Based Approaches (if target is hypothesized): If a specific target is suspected (e.g., a particular carbonic anhydrase isoform), molecular docking can be employed to predict the binding mode and estimate the binding affinity of the compound to the protein's active site.
-
Chemogenomic and Machine Learning Approaches: Employ platforms like TargetHunter or other machine learning models that have been trained on large-scale chemical and biological data to predict potential targets.[7]
A ranked list of potential protein targets, which will inform the design of subsequent experimental screens.
Phase 2: Broad Experimental Screening
Based on the in silico predictions and the general knowledge of sulfonamide and piperidine pharmacology, a broad experimental screen should be conducted.
Given that many sulfonamides are kinase inhibitors, a broad kinase panel screen is a high-priority starting point.[8][9][10][11]
-
Protocol: Kinase Panel Screen (e.g., using a radiometric or luminescence-based assay)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 or 10 µM). Include appropriate controls (no compound, known inhibitor).
-
Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a defined period.
-
Detection: Measure kinase activity. For radiometric assays, this involves quantifying the incorporation of radiolabeled phosphate into the substrate. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.[12][13]
-
Data Analysis: Calculate the percent inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition at the screening concentration.
-
-
Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [6][14][15]
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in a suitable organic solvent, and a working solution of carbonic anhydrase.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the carbonic anhydrase solution. Pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
-
Protocol: Coupled Spectrophotometric DHPS Assay [1][16][17]
-
Reaction Mixture: Prepare a reaction mixture containing the substrates p-aminobenzoic acid (pABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP), along with NADPH and an excess of dihydrofolate reductase (DHFR).
-
Inhibitor Addition: Add serial dilutions of this compound.
-
Enzyme Addition: Initiate the reaction by adding DHPS.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed by DHFR in the coupled reaction.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value.
-
Phase 3: Target Engagement and Binding Characterization
Once initial hits are identified, it is crucial to confirm direct binding to the putative target protein and to characterize the binding thermodynamics and kinetics.
DSF, or thermal shift assay, is a rapid and economical method to detect ligand binding by measuring changes in protein thermal stability.[18][19]
-
Protocol: DSF Assay
-
Reaction Setup: In a PCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition (Tm) is determined. A shift in Tm in the presence of the compound indicates binding.
-
ITC is the gold standard for measuring the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol: ITC Assay
-
Sample Preparation: Place the purified target protein in the sample cell and the test compound in the titration syringe.
-
Titration: Inject small aliquots of the compound into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).[4]
-
Protocol: SPR Assay
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the test compound over the chip surface.
-
Signal Detection: The instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating a sensorgram.
-
Data Analysis: Fit the sensorgrams to kinetic models to determine kon, koff, and Kd.
-
Phase 4: Functional Validation in a Cellular Context
Confirming that the compound engages its target in a cellular environment and elicits a functional response is the final and most critical step.
CETSA assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.
-
Protocol: CETSA
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
-
The choice of functional assay will depend on the identified target.
-
For Kinase Targets: Measure the phosphorylation of a known downstream substrate in cells treated with the compound. For example, if CDK9 is the target, one could measure the phosphorylation of the C-terminal domain of RNA Polymerase II.
-
For Carbonic Anhydrase Targets: In a relevant cell model, assess the compound's effect on physiological processes regulated by the specific CA isoform, such as pH regulation or ion transport.
-
For DHPS Targets: Perform antibacterial susceptibility testing (e.g., determination of minimum inhibitory concentration, MIC) against a panel of relevant bacterial strains.
Conclusion
The systematic approach detailed in this guide, which integrates computational prediction with a tiered experimental strategy encompassing broad screening, biophysical characterization, and cellular validation, provides a robust framework for elucidating the biological targets of this compound. The identification of its specific molecular target(s) and an understanding of its mechanism of action are critical next steps in evaluating its potential as a novel therapeutic agent. The insights gained from these studies will be invaluable for guiding future lead optimization and drug development efforts.
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A Technical Guide to the Synthesis and Application of a 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline Homologous Series in Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of FDA-approved therapeutics.[1][2] This guide provides an in-depth technical framework for the synthesis, characterization, and strategic application of a homologous series derived from 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline. We present a robust synthetic strategy centered on N-alkylation of the parent aniline, enabling systematic modulation of physicochemical properties. This document details validated protocols for synthesis and purification, outlines key analytical characterization techniques, and proposes a workflow for exploring structure-activity relationships (SAR). By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in lead optimization and the rational design of novel sulfonamide-based therapeutic agents.
Introduction: Strategic Foundations
The Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The sulfonamide moiety is a remarkably versatile pharmacophore, integral to drugs targeting a vast range of diseases, including bacterial infections, cancer, inflammation, and glaucoma.[1][3][4] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in critical hydrogen bonding interactions with biological targets underpin its prevalence in drug design.[5] The development of sulfonamide-containing drugs has evolved significantly from early antibacterial agents to highly specific enzyme inhibitors and receptor modulators.[2][5]
The Piperidine Moiety: A Key Element for Modulating Bioactivity
The piperidine ring is one of the most ubiquitous heterocyclic systems found in FDA-approved drugs and natural products.[6][7] Its inclusion in a molecular scaffold serves multiple purposes: it can impart favorable pharmacokinetic properties, provide a rigid framework to orient other functional groups, and establish crucial interactions with protein targets.[8] In the context of our parent molecule, the 2,6-dimethyl substitution on the piperidine ring introduces significant steric bulk. This feature is a deliberate design choice, intended to influence binding selectivity, reduce off-target effects, and potentially enhance metabolic stability by shielding the sulfonamide bond from enzymatic degradation.
Parent Compound: this compound
The parent compound, this compound, combines the well-established 4-aminobenzenesulfonamide core with a sterically hindered piperidine group.[9][10][11] The primary aromatic amine serves as a crucial vector for further chemical modification, allowing for the systematic construction of a compound library. This structure is an ideal starting point for a lead optimization campaign, offering multiple avenues for structural elaboration to fine-tune its biological activity and drug-like properties.
Rationale for a Homologous Series: Systematic Lead Optimization
The creation of a homologous series—a group of compounds differing by a repeating structural unit, such as a methylene group (-CH₂-)—is a fundamental strategy in medicinal chemistry.[12] This approach allows for the systematic investigation of structure-activity relationships (SAR). By incrementally increasing the length of an alkyl chain (e.g., via N-alkylation of the aniline), researchers can precisely control and evaluate the impact of properties like lipophilicity (logP), solubility, and steric profile on a compound's potency, selectivity, and pharmacokinetic profile. This methodical approach minimizes random exploration and accelerates the journey toward an optimized clinical candidate.
Synthesis and Purification Strategy
The synthesis of the target homologous series is approached through a logical, multi-step process, beginning with the construction of the parent aniline scaffold followed by systematic N-alkylation.
General Structure of the Homologous Series
The homologous series is designed by introducing an N-alkyl substituent to the primary amine of the parent molecule. The general structure is depicted below, where 'R' represents a systematically varied alkyl chain (e.g., H, Methyl, Ethyl, Propyl).
Caption: General structure of the N-alkyl homologous series.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the synthetic planning. The target N-alkylated homologs are disconnected back to the parent aniline and a corresponding alkyl halide. The parent aniline is further disconnected to 4-acetylaminobenzenesulfonyl chloride and 2,6-dimethylpiperidine, a common and reliable strategy for sulfonamide synthesis.
Caption: Retrosynthetic pathway for the homologous series.
Experimental Protocol 1: Synthesis of the Parent Compound
This protocol details the two-step synthesis of the starting material, this compound.
Step 1: Synthesis of N-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl chloride (1 equiv.). Dissolve in 50 mL of dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Amine Addition: In a separate flask, dissolve 2,6-dimethylpiperidine (1.1 equiv.) and triethylamine (TEA, 1.5 equiv.) in 20 mL of DCM. Rationale: TEA is a non-nucleophilic base used to quench the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
Reaction: Add the amine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Rationale: The acid wash removes excess TEA and piperidine, while the bicarbonate wash removes any remaining acidic impurities.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetamide-protected product. Purify via recrystallization from ethanol/water.
Step 2: Hydrolysis to this compound
-
Setup: To a 100 mL round-bottom flask, add the protected sulfonamide from the previous step and 30 mL of ethanol.
-
Hydrolysis: Add 15 mL of 6M aqueous HCl. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Neutralization & Isolation: Cool the reaction mixture to room temperature and then place in an ice bath. Slowly neutralize by adding solid NaHCO₃ until effervescence ceases and the pH is ~7-8. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield the pure parent aniline.
Experimental Protocol 2: Synthesis of the N-Alkyl Homologous Series
This protocol describes the general method for N-alkylation of the parent aniline.
-
Reagents & Setup: In an oven-dried 50 mL flask under a nitrogen atmosphere, dissolve the parent aniline (1 equiv.) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C. Stir for 30 minutes at this temperature. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the aniline nitrogen to form the highly nucleophilic anilide anion.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, iodoethane; 1.1 equiv.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Workup & Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the pure N-alkylated homolog.
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of each synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[13][14][15]
Standard Analytical Workflow
A self-validating analytical workflow ensures data integrity.
Caption: Standard workflow for compound characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the target compound.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the success of the N-alkylation.
-
High-Performance Liquid Chromatography (HPLC): Used with a UV or diode-array detector to determine the purity of the final compound, with a target of >95% for biological screening.[15][16][17]
Data Summary for a Representative Homologous Series
The following table summarizes key calculated and expected analytical data for the initial members of an N-alkyl homologous series.
| R-Group | Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Calculated logP | Expected MS (m/z) [M+H]⁺ |
| H | This compound | C₁₃H₂₀N₂O₂S | 268.38 | 2.35 | 269.13 |
| Methyl | N-Methyl-4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline | C₁₄H₂₂N₂O₂S | 282.40 | 2.78 | 283.15 |
| Ethyl | N-Ethyl-4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline | C₁₅H₂₄N₂O₂S | 296.43 | 3.21 | 297.16 |
| n-Propyl | N-Propyl-4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline | C₁₆H₂₆N₂O₂S | 310.46 | 3.64 | 311.18 |
Application in a Drug Discovery Campaign: A Hypothetical SAR Study
This section outlines a logical workflow for using the synthesized homologous series to derive meaningful Structure-Activity Relationships (SAR).
Biological Target and Assay Selection
The 4-aminobenzenesulfonamide scaffold is a classic inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in diseases like glaucoma and cancer.[18][19] Therefore, a well-established in vitro CA inhibition assay serves as an excellent model system.
Protocol 3: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol describes a standard colorimetric assay to measure the inhibition of the ubiquitous human CA II isoform.
-
Principle: The assay measures the esterase activity of CA II using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate. The rate of color formation is proportional to enzyme activity.
-
Materials: Human CA II enzyme, NPA substrate, Tris-HCl buffer (pH 7.4), 96-well microplates, spectrophotometer.
-
Compound Preparation: Prepare stock solutions of all homologous series compounds in DMSO (10 mM). Create a series of dilutions in assay buffer to generate a dose-response curve (e.g., 100 µM to 1 nM).
-
Assay Procedure: a. To each well of a 96-well plate, add 140 µL of Tris-HCl buffer. b. Add 20 µL of the test compound dilution (or DMSO for control). c. Add 20 µL of a freshly prepared CA II enzyme solution. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 20 µL of NPA substrate solution. e. Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction rate (V) for each concentration. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
SAR Workflow and Interpretation
Caption: Logical workflow for a Structure-Activity Relationship study.
By correlating the biological activity (IC₅₀) with the systematic change in structure (alkyl chain length), critical insights can be gained. For instance, a parabolic relationship between logP and activity might indicate an optimal lipophilicity for target engagement or cell permeability. A sharp drop in activity beyond a certain chain length could suggest a steric clash within the enzyme's active site. This data-driven approach is the cornerstone of rational drug design.
Conclusion and Future Directions
This guide has detailed a comprehensive and technically grounded approach to the synthesis and evaluation of a homologous series based on this compound. We have provided robust, step-by-step protocols for the synthesis of the parent scaffold and its N-alkylated derivatives, outlined a workflow for rigorous analytical characterization, and presented a framework for leveraging these compounds in a systematic SAR study.
The principles and methodologies described herein are not limited to the specific homologous series discussed. They represent a fundamental, field-proven strategy for lead optimization applicable to a wide range of drug discovery programs. Future work should focus on expanding the series to include branched and cyclic alkyl groups, as well as introducing substituents on the aniline ring to explore electronic effects. This will further refine the SAR model and accelerate the development of novel, potent, and selective therapeutic agents.
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Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]
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Chourasiya, A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. [Link]
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Al-Ostath, A., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Molecular Diversity. [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
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Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. [Link]
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Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Journal of the Chemical Society of Pakistan. [Link]
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Kumar, R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
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Roland, G. K. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. [Link]
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Sonu, et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
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Mickevičiūtė, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
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Deplano, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. [Link]
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Wang, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]
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Wuest, M., et al. (2017). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry. [Link]
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Fan, Z. J., et al. (2000). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Wuhan University Journal of Natural Sciences. [Link]
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Methodological & Application
Topic: Visible-Light Mediated Synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonylaniline scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Traditional synthetic routes to these compounds often require harsh conditions or pre-functionalized starting materials, limiting their modularity and functional group tolerance.[2] This application note details a robust and efficient protocol for the synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline via a visible-light-mediated photocatalytic approach. By leveraging the power of photoredox catalysis, this method allows for the direct C-N bond formation between aniline and a stable sulfonyl fluoride precursor under exceptionally mild conditions.[1][3] We provide a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the key parameters that ensure high efficiency and reproducibility, making this strategy highly suitable for library synthesis and late-stage functionalization in drug discovery programs.
Introduction: The Rationale for a Photocatalytic Approach
Sulfonamides are bioisosteres of amides with distinct properties, including enhanced hydrolytic stability and unique hydrogen bonding capabilities, making them invaluable in drug design.[4] The specific target molecule, this compound, combines the critical aniline core with a sterically hindered yet flexible dimethylpiperidine group, a feature often used to modulate physicochemical properties like solubility and metabolic stability.
Conventional methods for creating such aryl-sulfonamide bonds typically rely on the condensation of an amine with a sulfonyl chloride. This classic approach, while effective, often requires strong bases and can be incompatible with sensitive functional groups. Modern synthetic chemistry has turned to photocatalysis to overcome these limitations.[5] Visible-light photoredox catalysis, in particular, offers a paradigm shift by enabling the generation of highly reactive radical intermediates under ambient temperature and neutral conditions, thus preserving delicate molecular architectures.[1][2]
This protocol leverages the reaction between aniline and (2,6-Dimethylpiperidin-1-yl)sulfonyl fluoride, a stable and easily handled sulfonylation reagent. The use of an iridium-based photocatalyst allows for the efficient conversion of low-energy visible light into chemical energy to drive the desired transformation through a radical-mediated pathway.
Reaction Principle & Proposed Mechanism
The core of this transformation is a photoredox-catalyzed radical coupling process. The proposed mechanism, based on extensive studies of similar sulfonylation reactions[1][6], is depicted below. The reaction is initiated by the photoexcitation of the iridium photocatalyst, which then engages in a series of single-electron transfer (SET) events to generate the key radical intermediates.
The catalytic cycle can be broken down into the following key steps:
-
Photoexcitation: The Iridium(III) photocatalyst absorbs a photon of visible light, promoting it to a long-lived, highly energetic triplet excited state (*Ir(III)).
-
Oxidative Quenching: The excited photocatalyst (*Ir(III)) is a potent oxidant. It undergoes a single-electron transfer (SET) with aniline, which is oxidized to its corresponding radical cation. The photocatalyst is concomitantly reduced to a highly reducing Ir(II) species.
-
Reductive SET and Radical Generation: The potent Ir(II) complex reduces the (2,6-Dimethylpiperidin-1-yl)sulfonyl fluoride. This SET event induces the cleavage of the S-F bond, releasing a fluoride anion and the critical sulfonyl radical. The photocatalyst is returned to its original Ir(III) ground state, closing the primary catalytic cycle.
-
Radical Coupling: The aniline radical cation undergoes tautomerization and deprotonation (facilitated by a mild base) to form a neutral radical species. This species then rapidly couples with the newly formed sulfonyl radical to construct the desired C-S bond, yielding the final product after re-aromatization.[1]
Caption: A proposed photocatalytic cycle for the sulfonylation of aniline.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Successful synthesis will be confirmed by standard analytical techniques following purification.
Materials and Equipment
-
Reagents: Aniline, (2,6-Dimethylpiperidin-1-yl)sulfonyl fluoride, Ir[(ppy)2(dtbbpy)]Cl photocatalyst, Sodium Bicarbonate (NaHCO3), Acetonitrile (MeCN, anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.
-
Equipment: 8 mL screw-cap vials with septa, magnetic stir plate and stir bars, blue LED photoreactor setup (e.g., Kessil lamp or equivalent, λmax ≈ 455 nm[7]), nitrogen or argon gas line, syringes and needles, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Reaction Parameters
The following table outlines the optimized parameters for a standard 0.2 mmol scale reaction.
| Parameter | Value | Notes |
| Scale | 0.2 mmol | Based on (2,6-Dimethylpiperidin-1-yl)sulfonyl fluoride as limiting reagent. |
| Aniline | 0.36 mmol (1.8 eq.) | Used in excess to favor the reaction kinetics.[6] |
| (2,6-Dimethylpiperidin-1-yl)sulfonyl fluoride | 0.2 mmol (1.0 eq.) | Limiting reagent. |
| Photocatalyst | 0.01 mmol (5 mol%) | Ir[(ppy)2(dtbbpy)]Cl is effective for this transformation.[1][6] |
| Base | 0.36 mmol (1.8 eq.) | NaHCO3 is a mild and effective base for this reaction.[6] |
| Solvent | Acetonitrile (2.0 mL) | Anhydrous solvent is recommended for reproducibility. |
| Temperature | 50 °C | Gentle heating can improve reaction rates.[6] |
| Irradiation Time | 12 hours | Monitor by TLC for completion. |
| Atmosphere | Nitrogen or Argon | Degassing the solvent and maintaining an inert atmosphere is crucial. |
Step-by-Step Procedure
-
Reaction Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add (2,6-Dimethylpiperidin-1-yl)sulfonyl fluoride (0.2 mmol, 1.0 eq.), sodium bicarbonate (0.36 mmol, 1.8 eq.), and the photocatalyst Ir[(ppy)2(dtbbpy)]Cl (0.01 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen or argon three times.
-
Reagent Addition: Using a syringe, add anhydrous acetonitrile (2.0 mL). Follow this by the addition of aniline (0.36 mmol, 1.8 eq.).
-
Degassing (Optional but Recommended): Bubble nitrogen or argon through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Irradiation: Place the vial on a magnetic stir plate inside the photoreactor setup, ensuring it is approximately 5-10 cm from the blue LED light source. Begin stirring and turn on the light. If heating is required, place the setup on a heating block set to 50 °C.
-
Reaction Monitoring: Allow the reaction to proceed for 12 hours. Progress can be monitored by taking small aliquots via syringe and analyzing by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The disappearance of the limiting reagent indicates completion.
-
Work-up: Once the reaction is complete, turn off the light and allow the vial to cool to room temperature. Quench the reaction by adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product, this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reagent preparation to final product analysis.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aniline is toxic and can be absorbed through the skin; handle with care.
-
The photoreactor's blue light can be intense; avoid direct eye exposure.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound using visible-light photocatalysis. The mild reaction conditions, high functional group tolerance, and use of stable precursors demonstrate the significant advantages of this modern synthetic method.[1][2] This protocol serves as a robust template for researchers in medicinal chemistry and drug discovery, enabling the efficient construction of valuable sulfonylaniline derivatives for further biological evaluation.
References
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-
Yadav, P., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Catalysis. [Link]
-
Domainex Synthesis Group. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. [Link]
-
Willis, M. C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]
-
Xu, H., Liu, Y., Zhang, X., & Zhang, F. (2024). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers. [Link]
-
Barata-Vallejo, S., et al. (2022). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry – A European Journal. [Link]
-
Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
-
Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1251842. [Link]
-
Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 630-634. [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]
-
Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. ResearchGate. [Link]
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Application Notes & Protocols: A Strategic Guide to Kinase Inhibitor Screening Using Novel Chemical Entities such as 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
For: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The sulfonamide functional group is a key pharmacophore in many kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.[3] This guide provides a comprehensive framework for the initial characterization of novel chemical entities, such as the sulfonamide-containing compound 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, in the context of kinase inhibitor screening. As this specific molecule is not extensively characterized in public literature, it serves as an ideal model for outlining a strategic workflow. This document details a multi-stage screening cascade, from initial high-throughput screening to detailed selectivity profiling and cellular activity assessment, providing both the theoretical basis and practical protocols for each stage.
Introduction: The Rationale for Screening Novel Sulfonamide-Containing Compounds
The human kinome consists of over 500 kinases, many of which are considered "druggable" targets.[1][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[5] Sulfonamide derivatives, in particular, have a proven track record as effective components of anticancer agents, including tyrosine kinase inhibitors.[2][6] The structural motif of this compound, featuring a sulfonamide linker between an aniline and a dimethylpiperidine ring, presents a compelling scaffold for kinase inhibition. The aniline can act as a hinge-binder, a common feature of many kinase inhibitors, while the dimethylpiperidine moiety can be oriented to occupy hydrophobic pockets within the kinase domain, potentially conferring selectivity.
Given the absence of established biological data for this compound, a systematic screening approach is essential to uncover its potential as a kinase inhibitor. This process is not merely about identifying a single target but about understanding the compound's broader selectivity profile across the kinome to anticipate potential therapeutic applications and off-target effects.[7]
The Kinase Inhibitor Screening Cascade: A Phased Approach
The characterization of a novel compound like this compound should follow a logical and tiered screening cascade. This approach is designed to efficiently identify promising compounds and allocate resources effectively.
Figure 1: A typical workflow for kinase inhibitor screening.
Phase 1: Primary High-Throughput Screening (HTS)
The initial step is to screen this compound against a broad panel of kinases at a single, relatively high concentration (e.g., 1-10 µM).[4][8] This provides a first look at the compound's potential targets.
Protocol 3.1: Single-Point Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes a luminescence-based assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[9]
-
Substrates for each kinase
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a working solution of this compound at 2x the final desired concentration in the kinase reaction buffer. For a final concentration of 10 µM, prepare a 20 µM solution.
-
Reaction Setup: In a 384-well plate, add 5 µL of the 2x compound solution to the appropriate wells. For control wells, add 5 µL of buffer with the same percentage of DMSO.
-
Enzyme Addition: Add 5 µL of the 2x kinase/substrate mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each kinase using the following formula:
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))
A "hit" is typically defined as a compound that causes >70% inhibition of a particular kinase's activity.
Phase 2: Hit Confirmation and Potency Determination (IC₅₀)
Once primary hits are identified, the next step is to confirm their activity and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[]
Protocol 4.1: IC₅₀ Determination using a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are robust methods for IC₅₀ determination.[11] They measure the phosphorylation of a fluorescently labeled substrate by a kinase.
Materials:
-
Confirmed hit kinase(s)
-
Fluorescein-labeled substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
This compound (serial dilution in DMSO)
-
ATP
-
TR-FRET buffer
-
384-well, low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, create intermediate dilutions in the reaction buffer.
-
Reaction Setup: To the wells, add the kinase, fluorescein-labeled substrate, and the serially diluted compound.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add a solution containing EDTA (to stop the reaction) and the terbium-labeled antibody. Incubate for another 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the terbium and fluorescein wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
| Parameter | Description |
| Top | The response without inhibitor. |
| Bottom | The response at infinite inhibitor concentration. |
| HillSlope | The steepness of the curve. |
| IC₅₀ | The concentration of inhibitor that gives a response halfway between the top and bottom. |
| Table 1: Parameters for IC₅₀ Curve Fitting. |
Phase 3: Selectivity Profiling and Cellular Assays
A potent inhibitor is not necessarily a good drug candidate; it must also be selective.[13] Broad kinase profiling is crucial to identify on- and off-target activities. Furthermore, activity in a biochemical assay does not guarantee efficacy in a cellular context.[14]
Protocol 5.1: Kinome-Wide Selectivity Profiling
Services like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ provide comprehensive selectivity data.[15][16] The KINOMEscan® platform, for instance, is a binding assay that measures the ability of a compound to displace a ligand from the ATP-binding site of over 468 kinases. The output is often reported as a Kd (dissociation constant) or percent of control.
Workflow:
-
Submit this compound to a commercial kinase profiling service.
-
The compound is typically screened at a single concentration (e.g., 1 µM) against the entire kinase panel.
-
Results are provided as a list of kinases that show significant binding to the compound, often visualized as a "tree spot" diagram.
Figure 2: Workflow for kinome-wide selectivity profiling.
Protocol 5.2: Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that the compound can enter cells and bind to its target kinase, a target engagement assay is essential.[17] The NanoBRET™ Target Engagement Assay is a popular choice.[17]
Principle: This assay measures the binding of a compound to a specific kinase in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[17]
Procedure:
-
Cell Culture: Culture cells expressing the NanoLuc®-kinase fusion protein.
-
Assay Setup: Plate the cells in a 96-well white plate. Add the NanoBRET™ tracer and varying concentrations of this compound.
-
Incubation: Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence at 460 nm and >610 nm.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC₅₀.
Protocol 5.3: Cellular Phosphorylation Assay (Western Blot)
This assay determines if the compound inhibits the kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.[17][18]
Procedure:
-
Cell Treatment: Culture an appropriate cell line and treat with various concentrations of this compound for a set period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀ for kinase activity inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to characterize a novel chemical entity, exemplified by this compound, for its potential as a kinase inhibitor. By progressing through a screening cascade of primary screening, IC₅₀ determination, kinome-wide selectivity profiling, and cell-based assays, researchers can build a comprehensive profile of a compound's activity. This structured methodology ensures that resources are used efficiently and that the most promising candidates are advanced for further preclinical development. The data generated through these protocols will provide a solid foundation for understanding the therapeutic potential and possible liabilities of novel sulfonamide-based kinase inhibitors.
References
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Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1-47. [Link]
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Brehmer, D., & Greff, Z. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Gao, Y., Davies, S. P., & Augustin, M. (2013). Protein kinase profiling assays: a technology review. Journal of biomolecular screening, 18(1), 3-16. [Link]
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Elkins, J. M., & Fedele, V. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 17(7), 848-856. [Link]
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
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Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
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Wang, W., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Chemical biology & drug design, 90(2), 253-264. [Link]
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El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. [Link]
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ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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Zabludoff, S., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5693–5696. [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
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Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & biomolecular chemistry, 8(10), 2359-71. [Link]
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Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & medicinal chemistry letters, 17(18), 5047-51. [Link]
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APRO science. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
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Augustin, M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]
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ResearchGate. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
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PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. [Link]
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Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. [Link]
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Munoz, L., et al. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors. Bioorganic & medicinal chemistry letters, 25(18), 3925-30. [Link]
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De Vitis, V., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 121, 117822. [Link]
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Klüter, S., et al. (2019). The target landscape of clinical kinase drugs. Cell chemical biology, 26(8), 1135-1147.e4. [Link]
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Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 101-108. [Link]
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BD2K-LINCS Data Coordination and Integration Center. (2019). KEA3: Kinase Enrichment Analysis Version 3. YouTube. [Link]
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Eathiraj, S., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Oncotarget, 8(20), 32475–32491. [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]
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Application Notes and Protocols for the Cellular Characterization of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Authored by: Senior Application Scientist
Introduction: A Framework for Unveiling the Bioactivity of a Novel Sulfonylpiperidine Compound
The compound 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline belongs to the sulfonamide class of molecules, a well-established pharmacophore present in a multitude of therapeutic agents. The structural motif, featuring a substituted piperidine ring linked to a sulfonyl group and an aniline moiety, suggests a potential for diverse biological activities.[1] Derivatives of sulfonylpiperidine and similar structures have been explored for a range of applications, including as antimicrobial agents and as scaffolds in the design of kinase inhibitors.[2][3][4]
Given the novelty of this specific molecule, a systematic and multi-tiered approach to elucidating its cellular effects is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based characterization. We will progress from broad phenotypic screens to more focused mechanistic assays, enabling a thorough investigation of the compound's potential therapeutic relevance. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Part 1: Initial Phenotypic Screening - Assessing Global Cellular Impact
The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's cytotoxic or cytostatic potential and are essential for determining appropriate concentration ranges for subsequent mechanistic studies.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, providing a quantitative measure of cell viability.
This assay is selected as a primary screen due to its high throughput, cost-effectiveness, and sensitivity. It allows for the rapid determination of the compound's half-maximal inhibitory concentration (IC50), a key parameter for quantifying its potency. A dose-dependent decrease in formazan production indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 48 | 15.2 |
| A549 | 48 | 28.7 |
| MCF-7 | 48 | 12.5 |
Part 2: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Analysis
Following the observation of reduced cell viability, the next logical step is to investigate how the compound is affecting the cells. The two most common mechanisms of anti-proliferative compounds are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Caption: Workflow for Apoptosis Detection.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
Disruption of the cell cycle is a common mechanism for anticancer agents. This assay utilizes the ability of PI to stoichiometrically bind to DNA, allowing for the quantification of DNA content within a cell population and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Part 3: Investigating a Potential Target - Kinase Inhibition Assays
The sulfonamide scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, investigating the effect of this compound on kinase activity is a logical next step.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Biochemical kinase assays are essential for determining if a compound directly inhibits the enzymatic activity of a specific kinase.[7] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][8] A decrease in ADP production in the presence of the compound indicates kinase inhibition.[6]
Caption: Simplified Kinase Signaling Pathway.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound in a kinase buffer.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. A lower signal indicates less ADP was produced, and therefore, greater kinase inhibition.
Cellular Target Engagement Assay
While in vitro assays confirm direct enzyme inhibition, cell-based target engagement assays are crucial to verify that the compound can enter the cell and bind to its intended target in a physiological context.[9][10]
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
This application note provides a foundational, step-by-step guide for the initial biological characterization of this compound. By progressing from broad phenotypic screens to more specific mechanistic and target-based assays, researchers can systematically unveil the compound's cellular effects and potential mode of action. The data generated from these protocols will be instrumental in guiding further lead optimization, preclinical studies, and ultimately, in determining the therapeutic potential of this novel molecule.
References
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Ahmed, et al. (2019). Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. Archiv der Pharmazie. [Link]
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Anwar, et al. (2021). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Medicinal Chemistry Research. [Link]
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DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
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Ghallab, et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. [Link]
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Zhang, et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]
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ResearchGate. (2019). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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Iikubo, et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin. [Link]
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Application Notes and Protocols for the Utilization of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline as a Versatile Scaffold in Drug Design
Abstract
The 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline scaffold is a key building block in modern medicinal chemistry, integrating the pharmacophoric elements of a sulfonamide and a sterically defined piperidine ring. This guide provides a comprehensive overview of its strategic application in drug design, detailing its synthesis, physicochemical properties, and potential therapeutic applications. Included are detailed, field-tested protocols for the synthesis of the core scaffold, the creation of a diverse chemical library, and the execution of relevant biological assays to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the Scaffold
The convergence of the sulfonamide group and the 2,6-dimethylpiperidine moiety within the this compound scaffold offers a unique combination of structural and physicochemical properties that are highly advantageous for drug design.
-
The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group (-SO₂NH-) is a versatile pharmacophore present in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2] It can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise three-dimensional interactions with biological targets. The sulfonamide linkage is also more resistant to metabolic degradation compared to an amide bond.
-
The 2,6-Dimethylpiperidine Ring: This sterically hindered cyclic amine provides a rigid and lipophilic component to the scaffold. The two methyl groups in the 2 and 6 positions lock the piperidine ring in a preferred chair conformation, which can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein. This structural feature can also modulate the pharmacokinetic properties of a molecule, such as membrane permeability and metabolic stability.
-
The Anilino Group: The primary aromatic amine (-NH₂) serves as a crucial synthetic handle for further chemical elaboration. It allows for the facile introduction of a wide variety of substituents and heterocyclic ring systems through well-established chemical transformations, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).
This unique combination of features makes this compound a privileged scaffold for the design of inhibitors targeting a range of enzymes, particularly kinases and carbonic anhydrases, as well as for the development of novel antibacterial agents.
Synthesis of the Core Scaffold and Analogues
The following protocols provide a robust methodology for the synthesis of the this compound scaffold and a representative analogue.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 4-nitrobenzenesulfonyl chloride and 2,6-dimethylpiperidine.
Step 1: Synthesis of 1-[(4-Nitrophenyl)sulfonyl]-2,6-dimethylpiperidine
-
Materials: 4-Nitrobenzenesulfonyl chloride, 2,6-dimethylpiperidine, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-dimethylpiperidine (1.1 eq) dropwise to the stirred solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group to Afford this compound
-
Materials: 1-[(4-Nitrophenyl)sulfonyl]-2,6-dimethylpiperidine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve the product from Step 1 in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Carefully add concentrated HCl dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Diagram 1: General Synthetic Workflow
Caption: Synthetic scheme for this compound.
Application in Lead Generation and Optimization
The this compound scaffold is an excellent starting point for generating diverse chemical libraries for high-throughput screening and subsequent lead optimization. The primary amine provides a versatile point for derivatization.
Protocol 2: Library Synthesis via Acylation of the Anilino Group
This protocol describes a general method for creating a library of amide analogues.
-
Materials: this compound, a diverse set of carboxylic acids, a peptide coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and an appropriate solvent (e.g., DMF or DCM).
-
Procedure (for a single representative reaction):
-
To a solution of the selected carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by preparative HPLC.
-
Biological Evaluation: Targeting Key Therapeutic Areas
Based on the structural features of the scaffold, key therapeutic areas for investigation include oncology (kinase and carbonic anhydrase inhibition) and infectious diseases.
Kinase Inhibition
The aniline portion of the scaffold can serve as a hinge-binding motif in many kinase inhibitors.
Diagram 2: Hypothetical Kinase Inhibition Workflow
Caption: Workflow for kinase inhibitor discovery using the scaffold.
Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
-
Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled antibody recognizes the phosphorylated substrate, bringing it into proximity with an Alexa Fluor-labeled peptide, resulting in a FRET signal. Inhibitors will prevent phosphorylation and thus reduce the FRET signal.
-
Materials: Kinase of interest, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, streptavidin-APC, assay buffer, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium-labeled antibody and streptavidin-APC.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the percent inhibition and determine IC₅₀ values.
-
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of CA.[3]
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.[3]
-
Materials: Human carbonic anhydrase II, p-NPA, Tris-HCl buffer (pH 7.5), test compounds, and a known inhibitor (e.g., acetazolamide).[3]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add buffer, the test compound, and the CA enzyme solution.[3]
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the reaction by adding the p-NPA substrate solution.[3]
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.[3]
-
Calculate the rate of reaction and the percent inhibition to determine IC₅₀ values.[3]
-
Antibacterial Activity
Sulfonamides are known to inhibit dihydropteroate synthase in bacteria. Novel sulfonamide derivatives containing a piperidine moiety have shown promising antibacterial activity.[1][2]
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compounds, and a positive control antibiotic.
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable SAR data.
Table 1: Hypothetical SAR Data for Kinase X Inhibition
| Compound ID | R Group (on Aniline) | IC₅₀ (nM) |
| Scaffold | -H | >10,000 |
| A-1 | -C(O)CH₃ | 5,200 |
| A-2 | -C(O)Ph | 1,500 |
| A-3 | -C(O)-(4-fluorophenyl) | 850 |
| A-4 | -(2-aminopyrimidin-4-yl) | 50 |
Diagram 3: Key Structural Modifications and their Potential Impact
Caption: Potential avenues for SAR exploration.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its inherent structural and physicochemical properties, coupled with its synthetic tractability, make it an attractive scaffold for targeting a range of biological entities, particularly kinases, carbonic anhydrases, and bacterial enzymes. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this scaffold in drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.
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structure-activity relationship (SAR) studies of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline derivatives
An Application Guide to Structure-Activity Relationship (SAR) Studies of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anticancer properties.[1][2] The this compound scaffold represents a specific, yet highly versatile, platform for drug discovery. This scaffold combines three key structural motifs:
-
The Aromatic Sulfonamide: This primary pharmacophore is renowned for its ability to act as a zinc-binding group, making it a classic inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1]
-
The Aniline Moiety: The primary amino group on the phenyl ring serves as a critical vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
-
The 2,6-Dimethylpiperidine Ring: This bulky, lipophilic group is poised to interact with hydrophobic regions of enzyme active sites, potentially driving potency and, crucially, isoform selectivity.
This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, evaluate, and understand the structure-activity relationships of novel this compound derivatives. We will focus on their potential as inhibitors of carbonic anhydrases, enzymes implicated in pathologies ranging from glaucoma to cancer.[3][4]
Part 1: General Synthetic Workflow
The synthesis of derivatives from this scaffold is typically achieved through a convergent strategy. The core of this process involves the coupling of a sulfonyl chloride with an appropriate amine. The following workflow outlines a general and robust synthetic protocol.
Caption: General synthetic route for this compound derivatives.
Part 2: Protocols for Biological Evaluation
To establish a clear SAR, synthesized compounds must be evaluated in robust and reproducible biological assays. Given that aromatic sulfonamides are classic carbonic anhydrase inhibitors, the primary assays should focus on CA inhibition and its downstream cellular effects, such as antiproliferative activity in cancer cell lines that depend on CA function.[1][5]
Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric method to screen and characterize inhibitors of CA activity based on the enzyme's ability to hydrolyze p-nitrophenyl acetate (p-NPA).[3]
Objective: To determine the inhibitory constant (Kᵢ) of test compounds against various human (h) CA isoforms (e.g., hCA I, II, IX, XII).
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.[3]
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: Just before use, dilute the CA stock solution to the desired concentration in Assay Buffer.
-
Substrate Solution (e.g., 10 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare a stock solution of each test compound and the positive control (Acetazolamide) in DMSO. Create serial dilutions in Assay Buffer to achieve a range of final assay concentrations.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 138 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 138 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 138 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Pre-incubation: Add the buffer, DMSO/inhibitor, and CA working solution to the wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[6]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, though for many enzymatic assays, IC₅₀ is reported directly or determined through methods like the stopped-flow CO₂ hydrase assay for more precise Kᵢ values.[7]
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or growth-inhibitory effects of the synthesized derivatives on cancer cell lines.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines known to express target CAs (e.g., MDA-MB-231, HeLa).[5][8]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The following section outlines the key structural regions of the this compound scaffold and discusses how modifications can influence biological activity, based on established principles for sulfonamide inhibitors.[2][9] An illustrative data table is provided to guide the discussion.
Illustrative SAR Data
This data is hypothetical and serves to illustrate SAR principles.
| Compound | R (on Aniline) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | MDA-MB-231 IC₅₀ (µM) |
| 1 (Core) | -H | 125 | 45 | 35.2 |
| 2a | 4-F | 110 | 30 | 28.5 |
| 2b | 4-Cl | 95 | 22 | 21.7 |
| 2c | 4-CH₃ | 150 | 55 | 40.1 |
| 2d | 4-NO₂ | 88 | 18 | 19.8 |
| 3a | -COCH₃ | 250 | 80 | 55.6 |
| AAZ (Control) | (N/A) | 12 | 25 | >100 |
Analysis of Key Structural Regions
-
The Sulfonamide Moiety (The Anchor): The SO₂NH₂ group (or a derivative) is the critical zinc-binding group (ZBG). In our scaffold, the sulfonamide nitrogen is part of the piperidine ring. The sulfonamide coordinates to the Zn²⁺ ion in the catalytic site of carbonic anhydrases, displacing a water molecule/hydroxide ion. This interaction is fundamental to the inhibitory mechanism. Any modification that removes this group will abolish activity.[2]
-
The Aniline Ring (The Selectivity Driver):
-
Substituents at the 4-position (para): As suggested by the hypothetical data, introducing small, electron-withdrawing groups like halogens (F, Cl) or a nitro group (NO₂) can enhance inhibitory potency against both the ubiquitous hCA II and the tumor-associated hCA IX (2a, 2b, 2d ).[9] This is often because these groups can form additional interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the active site.
-
Electron-donating groups like methyl (-CH₃) may slightly decrease potency (2c ).
-
Bulky substitutions on the amino group , such as acylation (-COCH₃), can significantly reduce potency (3a ). This is likely due to steric hindrance or the loss of a crucial hydrogen bond donor. A free amino group is often preferred for optimal interaction within the active site.
-
-
The 2,6-Dimethylpiperidine Moiety (The Hydrophobic Tail): This part of the molecule is expected to extend into the hydrophobic half of the CA active site.
-
Lipophilicity and Bulk: The bulky dimethylpiperidine ring is well-suited to occupy this hydrophobic pocket, contributing to overall binding affinity.
-
Isoform Selectivity: The precise shape and conformation of this group can be exploited to achieve selectivity. For example, the active sites of hCA II and hCA IX differ in this region. The rigid and specific orientation of the dimethylpiperidine ring may allow for better complementarity with the active site of hCA IX over hCA II, leading to selective inhibition, a highly desirable trait for anticancer agents.[5]
-
Stereochemistry: The cis and trans isomers of the 2,6-dimethyl substitution will have distinct three-dimensional shapes. Synthesizing and testing these isomers separately is a critical step in SAR exploration, as one isomer may fit the active site significantly better than the other.
-
Caption: Key structure-activity relationships for the sulfonamide scaffold.
Part 4: Troubleshooting & Optimization
Issue: Poor Aqueous Solubility
-
Problem: The compound precipitates out of the aqueous buffer during biological assays.
-
Solution: Poor solubility is common for lipophilic molecules.[9]
-
pH Adjustment: The sulfonamide group is weakly acidic. Increasing the buffer pH slightly may deprotonate the sulfonamide, forming a more soluble salt.
-
Co-solvents: While high concentrations should be avoided, using a small percentage (e.g., 1-2%) of a biocompatible co-solvent like PEG 400 in the final assay buffer can improve solubility.
-
SAR-driven Modification: If solubility remains a major issue, consider synthesizing analogs with small, polar groups (e.g., a hydroxyl or methoxy group) on the aniline ring to enhance hydrophilicity.
-
Issue: Lack of Activity or Selectivity
-
Problem: The synthesized compounds show weak inhibition or inhibit all CA isoforms non-selectively.
-
Solution: This indicates that the molecular design is not optimal for the target's active site.
-
Vary the Tail Group: The 2,6-dimethylpiperidine moiety is just one possibility. Synthesize derivatives with different cyclic amines (e.g., piperazine, morpholine) to probe how changes in the tail's size, shape, and polarity affect activity and selectivity.[10]
-
Explore Aniline Substituent Positions: Move substituents from the para- to the meta- or ortho-positions on the aniline ring. This will alter the vector and positioning of these groups within the active site, potentially uncovering new, favorable interactions.
-
Conclusion
The this compound scaffold is a promising starting point for the development of potent and selective enzyme inhibitors, particularly for carbonic anhydrases. A systematic approach to synthesis, guided by robust biological evaluation and a rational understanding of SAR, is paramount to success. By carefully modifying the aniline and piperidine moieties, researchers can fine-tune the pharmacological properties of these derivatives, paving the way for novel therapeutic candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Cell-Based Activity of Lasamide Derivatives.
- Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health (NIH).
- Rizwan, M. (2023). An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Current Cancer Drug Targets.
- Sagan, C., et al. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. National Institutes of Health (NIH).
- Varghese, B., et al. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI.
- ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.
- BenchChem. (n.d.). Strategies for enhancing the biological activity of synthesized sulfonamide derivatives.
- Sigma-Aldrich. (n.d.). 4-((4-Methylpiperazin-1-yl)sulfonyl)aniline.
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Application Note and Protocol for the Purification of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline by Column Chromatography
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the purification of 4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline using silica gel column chromatography. The protocol herein is designed to address the specific challenges associated with separating this moderately polar compound from common synthetic impurities. We will delve into the principles of the separation, a systematic approach to method development using Thin Layer Chromatography (TLC), a detailed step-by-step purification protocol, and troubleshooting advice. The methodologies are grounded in established chromatographic principles to ensure reproducibility and high purity of the final product.
Introduction and Scientific Background
This compound is a sulfonamide derivative of interest in medicinal and organic chemistry research. The core structure, featuring an aniline, a sulfonamide linker, and a dimethylpiperidine moiety, presents a unique combination of polarity and steric hindrance that must be considered for effective purification. The sulfonamide group is a well-known pharmacophore, and aniline derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[1]
Given its intended use in research and development, achieving high purity of this compound is paramount. Impurities, such as unreacted starting materials (e.g., a precursor aniline or sulfonyl chloride) or by-products from the synthesis, can significantly impact the results of biological assays and subsequent synthetic steps.[2] Column chromatography is a fundamental and highly effective technique for the preparative-scale purification of such compounds in a laboratory setting.[3] This application note will guide the user through a robust and validated method for obtaining this compound in high purity.
Principles of the Separation
The purification of this compound by column chromatography relies on the principle of differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.[3]
-
Stationary Phase: For a molecule of moderate polarity like our target compound, silica gel is the stationary phase of choice for normal-phase chromatography. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar functional groups of the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used as the mobile phase. The overall polarity of the mobile phase is carefully tuned to achieve optimal separation.
-
Separation Mechanism: The components of the crude mixture are applied to the top of the silica gel column. As the mobile phase flows through the column, a continuous process of adsorption and desorption occurs. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column faster. By gradually increasing the polarity of the mobile phase (gradient elution) or using a constant composition (isocratic elution), a separation of the components can be achieved.
Method Development Using Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that can be expected on a column.[5][6]
Objective:
To identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, this compound, and achieves good separation from its nearest impurities.[4]
Protocol for TLC Method Development:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., UV254).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. It is also beneficial to spot the starting materials on separate lanes for comparison.
-
Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into a TLC chamber and place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.[7]
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize the Solvent System:
-
If the Rf value of the target compound is too high (> 0.4), the solvent system is too polar. Decrease the proportion of the polar solvent.
-
If the Rf value is too low (< 0.2), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) until the desired Rf and separation are achieved.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard particle size for flash chromatography, providing a good balance between resolution and flow rate. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems for separating moderately polar compounds. The exact ratio will be determined by TLC. |
| Target Rf | 0.25 - 0.35 | This Rf range in TLC typically translates to an optimal elution volume in column chromatography, allowing for good separation without excessive solvent usage.[4] |
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard laboratory setup for flash column chromatography.
Materials and Reagents:
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
Hexane (or heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column with a stopcock
-
Sand, washed
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
Part 1: Column Packing
-
Prepare the Column: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare the Silica Slurry: In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude material). Add the less polar solvent from your optimized TLC system to the silica gel to create a slurry. Stir gently to remove any air bubbles.
-
Pack the Column: Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a thin layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial, less polar mobile phase to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.
Part 2: Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method often results in better separation.
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the column.
-
Add a Protective Layer: Add another thin layer of sand on top of the sample.
Part 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).
-
Gradient Elution (if necessary): If TLC showed that a single solvent system is insufficient to elute the product after separating impurities, a gradient elution can be performed. Start with the less polar solvent system and gradually increase the proportion of the more polar solvent.
-
Monitor Elution: Collect fractions systematically and monitor the progress of the separation by TLC. Spot every few fractions on a TLC plate to identify which fractions contain the desired product.
Part 4: Analysis and Product Isolation
-
Analyze Fractions: Develop the TLC plates of the collected fractions. The fractions containing the pure product should show a single spot with the target Rf value.
-
Combine Pure Fractions: Combine the fractions that contain only the pure desired compound.
-
Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Column was not packed properly (air bubbles, cracks).- Sample was overloaded.- Inappropriate solvent system. | - Repack the column carefully.- Use a larger column or less sample.- Re-optimize the solvent system using TLC. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracked Silica Bed | - Column ran dry.- Drastic change in solvent polarity. | - Never let the solvent level drop below the top of the silica.- Use a gradual solvent gradient. |
| Streaking on TLC | - Sample is too concentrated.- Compound is acidic or basic. | - Dilute the sample for TLC analysis.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and systematic approach to the purification of this compound by silica gel column chromatography. By first optimizing the separation conditions using TLC, researchers can efficiently obtain the target compound with high purity, which is crucial for its application in drug discovery and chemical synthesis. Adherence to proper chromatographic techniques is essential for achieving reproducible and successful purification outcomes.
References
-
Morgan, D. G., et al. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 123(12), 2461-2466. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022). TLC Method Development. Retrieved from [Link]
-
Tsai, Y. H., & Chen, S. H. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236648, 4-(Piperidine-1-sulfonyl)aniline. Retrieved from [Link]
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 186-192. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Parce, D. J., & Esquer, H. J. (2020). Let Us Teach Proper Thin Layer Chromatography Technique!. Journal of Chemical Education, 97(11), 4197-4200. Retrieved from [Link]
-
Szymański, Ł., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 453. Retrieved from [Link]
-
Lab Tech. (2026). TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. Retrieved from [Link]
-
Khan, I., et al. (2021). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Rasayan Journal of Chemistry, 14(1), 1-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChemLite for C13H20N2O2S. Retrieved from [Link]
- Cremlyn, R. J. (2002). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline. Retrieved from [Link]
-
Zhang, L., et al. (2007). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Chemical Research in Chinese Universities, 23(1), 47-50. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- Google Patents. (n.d.). Process to prepare sulfonamides.
- Google Patents. (n.d.). Process of producing aniline-2:5-disulphonic acid.
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Application Notes and Protocols for the Large-Scale Synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Abstract
This comprehensive technical guide provides a detailed methodology for the large-scale synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, a key intermediate in pharmaceutical research and development. The described three-step synthetic pathway is robust, scalable, and founded on well-established chemical transformations. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and analytical guidelines to ensure a successful and safe synthesis campaign.
Introduction and Strategic Overview
This compound is a bespoke chemical entity characterized by a primary aromatic amine and a sterically hindered sulfonamide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, often incorporated into molecules designed to interact with specific biological targets. The aniline group serves as a versatile handle for a variety of coupling reactions, while the 2,6-dimethylpiperidine sulfonyl group can impart specific physicochemical properties, such as modulated solubility, metabolic stability, and defined conformational preferences.
The synthetic strategy outlined herein is a classical and reliable three-step sequence that prioritizes efficiency, scalability, and the use of readily available starting materials. The core logic of this pathway is the protection of the reactive aniline group as an acetamide, followed by the formation of the critical sulfonamide bond, and concluding with a deprotection step to reveal the target primary amine.
The Synthetic Pathway: A Three-Step Approach
The synthesis is logically divided into three main stages, each with its own set of optimized conditions and analytical checkpoints.
Figure 1: Overall synthetic workflow.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The initial step involves an electrophilic aromatic substitution on acetanilide using chlorosulfonic acid.[1][2] The acetamido group serves a dual purpose: it protects the amine from reacting with the highly electrophilic chlorosulfonic acid and acts as a para-directing group, ensuring the desired regioselectivity of the sulfonation.
Protocol 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride
| Parameter | Value | Rationale |
| Reactants | Acetanilide (1.0 eq), Chlorosulfonic Acid (4.0-5.0 eq) | A significant excess of chlorosulfonic acid is used both as a reagent and as the reaction solvent, driving the reaction to completion.[2] |
| Temperature | Initial addition at 10-15°C, then heating to 60-70°C | The initial addition is performed at a reduced temperature to control the vigorous evolution of HCl gas. Subsequent heating is required to complete the reaction.[2] |
| Reaction Time | 2-3 hours | Monitored by the cessation of HCl gas evolution. |
| Work-up | Slow quenching into ice-water | This step decomposes the excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product. Extreme caution is necessary due to the highly exothermic nature of this quench. |
| Purification | Washing with cold water | Removes residual acids. The crude product is often of sufficient purity for the next step. |
Detailed Steps:
-
In a fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a gas outlet connected to a scrubber.
-
Charge the reactor with chlorosulfonic acid (4.0 eq) and cool to 10-15°C using a circulating chiller.
-
Add dry acetanilide (1.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous HCl evolution will occur.[1]
-
Once the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2 hours, or until gas evolution ceases.
-
In a separate, larger vessel, prepare a slurry of crushed ice and water.
-
With strong agitation, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic process and must be done with extreme care.
-
The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation and quenching.
-
Isolate the solid product by filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and pull dry on the filter.
Step 2: Sulfonamide Bond Formation
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine, 2,6-dimethylpiperidine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[3][4]
Protocol 2: Synthesis of N-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
| Parameter | Value | Rationale |
| Reactants | 4-Acetamidobenzenesulfonyl Chloride (1.0 eq), 2,6-Dimethylpiperidine (1.1 eq), Base (1.5 eq) | A slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base (e.g., pyridine, triethylamine, or sodium carbonate) is crucial to scavenge the generated HCl.[3] |
| Solvent | Dichloromethane (DCM) or similar aprotic solvent | Provides good solubility for the reactants and is unreactive under the reaction conditions. |
| Temperature | 0°C to Room Temperature | The initial addition is often done at a lower temperature to control the exotherm, followed by stirring at room temperature to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC or HPLC for the disappearance of the starting sulfonyl chloride. |
| Work-up | Aqueous wash | Removes the base hydrochloride salt and any unreacted amine. |
| Purification | Recrystallization (e.g., from ethanol/water) | Typically yields a product of high purity. |
Detailed Steps:
-
Charge a reactor with 4-acetamidobenzenesulfonyl chloride (1.0 eq), the chosen base (e.g., sodium carbonate, 1.5 eq), and dichloromethane.
-
Cool the stirred mixture to 0-5°C.
-
Prepare a solution of 2,6-dimethylpiperidine (1.1 eq) in dichloromethane and add it dropwise to the reactor, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, add water to the mixture. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove any remaining amine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude protected product.
-
Purify the crude solid by recrystallization from a suitable solvent system like ethanol.
Step 3: Deprotection to Yield the Final Product
The final step is the hydrolysis of the acetamide protecting group to unveil the primary aniline. This is typically achieved under acidic conditions.[4][5]
Protocol 3: Synthesis of this compound
| Parameter | Value | Rationale |
| Reactant | N-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (1.0 eq) | The protected intermediate from Step 2. |
| Reagent | Concentrated Hydrochloric Acid (excess) in Ethanol/Water | Acid catalysis is required for the hydrolysis of the amide bond. Ethanol can be used as a co-solvent to improve solubility.[4] |
| Temperature | Reflux (approx. 80-90°C) | Elevated temperature is necessary to drive the hydrolysis to completion in a reasonable timeframe. |
| Reaction Time | 2-4 hours | Monitored by TLC or HPLC for the disappearance of the starting material. |
| Work-up | Neutralization with base | After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the free aniline product. |
| Purification | Recrystallization or Column Chromatography | Depending on the purity of the crude product, recrystallization is often sufficient. |
Detailed Steps:
-
Charge a reactor with the protected sulfonamide (1.0 eq) and a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9.
-
The final product will precipitate as a solid. Stir the slurry in the cold for 1 hour.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[6]
Safety and Handling
The synthesis involves hazardous materials that require strict safety protocols.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, generating large volumes of HCl gas.[1] All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Amines (2,6-Dimethylpiperidine): Amines can be corrosive, flammable, and toxic.[7][8] Avoid inhalation of vapors and skin contact. Use in a fume hood and wear appropriate gloves and eye protection.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases noxious fumes. Handle with care in a fume hood, wearing appropriate PPE.
-
Exothermic Reactions: The quenching of chlorosulfonic acid and the acid-base neutralization steps are highly exothermic and require slow addition and efficient cooling to control.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
Figure 2: Analytical characterization workflow.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. For the final product, a mobile phase of dichloromethane/methanol can be effective, and visualization can be achieved with UV light or ninhydrin stain for the primary amine.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretches of the aniline and the S=O stretches of the sulfonamide.
Conclusion
The three-step synthesis of this compound presented in this guide is a well-established and scalable method. By starting with acetanilide, protecting the amine, forming the sulfonamide, and finally deprotecting, the target compound can be produced in high yield and purity. Adherence to the detailed protocols and stringent safety precautions is paramount for the successful and safe execution of this synthesis on a large scale. The provided analytical methods will ensure the quality and identity of the final product, making it suitable for its intended applications in drug discovery and development.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Available at: [Link]
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IJNRD. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. Available at: [Link]
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Chourasiya, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130728. Available at: [Link]
-
Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angewandte Chemie International Edition, 58(39), 13856-13865. Available at: [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
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Sener, A., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research, 14(10), 1835-1845. Available at: [Link]
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Al-Masoudi, N. A., et al. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharma Chemica, 4(1), 121-128. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
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Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]
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Chemistry & Biology Interface. (2016). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Available at: [Link]
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Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Theochem @ Mercer University. Available at: [Link]
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Google Patents. (n.d.). Patent Application Publication. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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Google Patents. (n.d.). United States Patent. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
-
Fan, H., et al. (2006). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Welcome to the dedicated technical support center for the synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and offer field-proven insights to improve reaction yields and product purity. The synthesis, while conceptually straightforward, presents unique challenges, primarily due to the steric hindrance of the 2,6-dimethylpiperidine moiety. This document provides a comprehensive resource to navigate these complexities effectively.
Synthesis Overview & Key Challenges
The most reliable and scalable synthesis of this compound is a four-step process starting from aniline. The key transformation is the formation of a sulfonamide bond between a derivative of benzenesulfonyl chloride and the sterically hindered secondary amine, 2,6-dimethylpiperidine.
Core Challenges:
-
Steric Hindrance: The two methyl groups adjacent to the nitrogen atom in 2,6-dimethylpiperidine significantly reduce its nucleophilicity, slowing down the desired sulfonylation reaction.
-
Reagent Stability: The key intermediate, 4-acetamidobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis from atmospheric moisture, which deactivates it and reduces yields.
-
Side Reactions: Improper reaction conditions can lead to the formation of unwanted byproducts, complicating purification and lowering the yield of the target compound.
The overall synthetic workflow is illustrated below.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield so low, even when the reaction seems to work according to TLC? A1: Low yields in this multi-step synthesis can be cumulative. A primary culprit is the hydrolysis of the 4-acetamidobenzenesulfonyl chloride intermediate. This compound readily reacts with water to form the unreactive 4-acetamidobenzenesulfonic acid, which will not couple with the amine.[1] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Q2: Can I use a different protecting group for the aniline? A2: While the acetamido group is standard due to its stability and reliable removal under acidic conditions, other protecting groups can be used. However, you must consider the orthogonality of the protection/deprotection steps. The chosen group must be stable to chlorosulfonic acid and the basic conditions of the sulfonamide formation, yet be removable without cleaving the newly formed sulfonamide bond.
Q3: Is it possible to perform the sulfonylation directly on 4-aminobenzenesulfonyl chloride? A3: This is not recommended. The free amino group of 4-aminobenzenesulfonyl chloride can react with another molecule of the sulfonyl chloride, leading to polymerization and a complex mixture of products. Protecting the aniline as an acetamide ensures that the sulfonylation occurs selectively at the sulfonyl chloride functional group.
Q4: How do I know when the deprotection (Step 4) is complete? A4: The deprotection can be monitored by Thin Layer Chromatography (TLC). The starting material (the N-acetylated compound) is significantly less polar than the final product (the free aniline). A suitable eluent system, such as 30-50% ethyl acetate in hexanes, will show the consumption of the starting spot and the appearance of a new, lower Rf (retention factor) spot corresponding to the product. Staining with an appropriate reagent like p-anisaldehyde can help visualize the spots.
Troubleshooting Guide: The Sulfonamide Formation Step
This section focuses on the most challenging part of the synthesis: the reaction between 4-acetamidobenzenesulfonyl chloride and 2,6-dimethylpiperidine.
Problem 1: Very low or no conversion of the sulfonyl chloride starting material.
-
Potential Cause A: Inactive Sulfonyl Chloride.
-
Explanation: The 4-acetamidobenzenesulfonyl chloride has likely been hydrolyzed by moisture. This reagent is highly sensitive and should be used fresh or stored under strictly anhydrous conditions.[2]
-
Solution:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use freshly purchased or purified anhydrous solvents.
-
Conduct the reaction under a nitrogen or argon atmosphere.
-
If the reagent is old, consider purchasing a new bottle.[1]
-
-
-
Potential Cause B: Insufficient Reaction Temperature.
-
Explanation: Due to the severe steric hindrance of 2,6-dimethylpiperidine, the reaction may have a high activation energy, requiring thermal energy to proceed at a reasonable rate. Standard room temperature conditions may be insufficient.
-
Solution:
-
After combining the reagents at 0 °C, allow the reaction to warm to room temperature, then gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC. Be cautious not to overheat, as this can promote side reactions.
-
-
-
Potential Cause C: Inappropriate Base.
-
Explanation: The base plays a dual role: it scavenges the HCl byproduct and can influence the reactivity of the amine. A base that is too bulky or not strong enough may not facilitate the reaction effectively.
-
Solution: While pyridine or triethylamine are common, consider using a catalytic amount of 4-dimethylaminopyridine (DMAP) along with a stoichiometric base like triethylamine. DMAP is a hyper-nucleophilic catalyst that can significantly accelerate the reaction.[3]
-
Problem 2: The reaction is slow and stalls before completion.
-
Potential Cause: Steric Hindrance Limiting Reaction Rate.
-
Explanation: The steric bulk of both the sulfonyl chloride and the amine makes the approach to the transition state difficult. The reaction rate is inherently slow.
-
Solution:
-
Catalysis: The use of DMAP is highly recommended. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then readily attacked by the hindered amine.[4] This catalytic pathway lowers the overall activation energy.
-
Extended Reaction Time: Allow the reaction to stir for a longer period (24-48 hours), monitoring periodically by TLC.
-
Alternative Catalysts: For extremely challenging cases, specialized catalysts like indium metal have been shown to be effective for the sulfonylation of sterically hindered amines.[5]
-
-
Process Parameter Optimization
Optimizing the base and solvent system is critical for overcoming the challenge of steric hindrance in this synthesis.
Table 1: Comparison of Base Systems for Sulfonamide Formation
| Base System | Role | Advantages | Disadvantages | Recommendation for this Synthesis |
| Pyridine | Base & Catalyst | Acts as a nucleophilic catalyst. | Can be difficult to remove during workup; unpleasant odor. | Acceptable. A classic choice, but may lead to slower reaction times compared to DMAP.[5] |
| Triethylamine (Et₃N) | Base (HCl Scavenger) | Stronger base than pyridine; easily removed by acidic wash. | Not a nucleophilic catalyst; reaction relies solely on the amine's nucleophilicity. | Suboptimal alone. Use in combination with a catalyst. |
| Et₃N with catalytic DMAP | Base & Catalyst | DMAP is a hyper-nucleophilic catalyst, forming a highly reactive intermediate.[4] Et₃N acts as the stoichiometric base. | DMAP is toxic and should be handled with care. | Highly Recommended. This combination is often the most effective for sterically hindered amines, providing faster rates and higher yields.[3] |
Mechanism of DMAP Catalysis
DMAP accelerates the reaction by forming a highly electrophilic N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered 2,6-dimethylpiperidine than the original sulfonyl chloride.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Step 3 (Optimized): Synthesis of N-{4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
-
Preparation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,6-dimethylpiperidine (1.2 equivalents).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate dry flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress by TLC (eluent: 40% Ethyl Acetate/Hexanes). The reaction is complete when the sulfonyl chloride spot has been consumed.
-
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine and DMAP)
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
-
Step 4: Deprotection to Yield Final Product
-
Hydrolysis:
-
Dissolve the crude N-acetylated product from the previous step in a mixture of methanol and 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water or isopropanol/water mixture to obtain the pure this compound as a crystalline solid.[6]
-
References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
-
BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
-
Gers-Barlag, H., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Scientific Reports, 7(1), 1-10.
-
O'Connell, M. J. (2019). The crystal landscape and cocrystallization of primary aromatic sulfonamides. University College Cork.
-
BenchChem. (2025). Byproduct Identification and Removal in Sulfonamide Synthesis.
-
BenchChem. (2025). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.
-
BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 359-389). The Royal Society of Chemistry.
-
Das, B. C., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Reddit r/chemistry community. (2011). Pyridine replacement in organic synthesis.
-
BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
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- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Welcome to the technical support center for the synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important sulfonamide.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can lead to the formation of byproducts, low yields, and purification difficulties. This guide provides a structured, question-and-answer-based approach to address these challenges, grounded in mechanistic principles and practical laboratory experience.
A common and efficient route to synthesize the target compound involves a two-step process:
-
Sulfonamide Formation: Reaction of 4-acetamidobenzenesulfonyl chloride with 2,6-dimethylpiperidine. The acetamido group serves as a protecting group for the aniline.
-
Deprotection: Hydrolysis of the acetamido group to yield the final aniline product.
This guide will focus on troubleshooting issues that may arise during these two key steps.
Troubleshooting Guide & FAQs
Part 1: Sulfonamide Formation from 4-Acetamidobenzenesulfonyl Chloride and 2,6-Dimethylpiperidine
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in sulfonamide synthesis can often be traced back to a few critical factors.[1]
Answer:
-
Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly reactive and susceptible to moisture.[2] Hydrolysis converts it to the unreactive 4-acetamidobenzenesulfonic acid, which will not participate in the desired reaction.
-
Preventative Measures:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
-
-
Sub-optimal Base Selection: The choice of base is crucial for neutralizing the HCl generated during the reaction without introducing side reactions.
-
Recommendations: A non-nucleophilic organic base such as pyridine or triethylamine is typically used.[1] These bases will not compete with the 2,6-dimethylpiperidine nucleophile. The steric hindrance of 2,6-dimethylpiperidine can make it a weaker nucleophile than less hindered amines, so minimizing competing nucleophiles is important.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Best Practice: A common starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2]
-
Visualizing the Primary Reaction and Key Side Reaction
Caption: Desired vs. side reaction pathway.
Question 2: I'm observing an unexpected byproduct in my crude reaction mixture. What could it be?
Answer:
Besides the hydrolyzed starting material, other byproducts can form under certain conditions.
-
Dimerization/Polymerization: If the starting aniline is not properly protected, the amino group can react with the sulfonyl chloride of another molecule, leading to polymer formation.[3] This is why the acetamido protecting group is crucial.
-
Ortho-Isomer Impurity: The chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride can sometimes yield a small amount of the ortho-isomer.[4] This impurity would then be carried through to the final product, resulting in the formation of 2-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline.
-
Troubleshooting: If this is suspected, careful purification by recrystallization or chromatography is necessary. It is also advisable to check the purity of the starting 4-acetamidobenzenesulfonyl chloride.
-
Part 2: Hydrolysis of the Acetamido Group
Question 3: The hydrolysis of the acetamido group is incomplete, or I'm seeing degradation of my product. How can I optimize this step?
Answer:
The deprotection of the acetamido group is typically achieved by acid or base-catalyzed hydrolysis. The conditions must be carefully controlled to ensure complete reaction without degrading the desired product.
-
Incomplete Hydrolysis:
-
Acid Hydrolysis: Insufficient acid concentration or reaction time can lead to incomplete deprotection. A common method involves heating the sulfonamide in a mixture of aqueous acid (e.g., HCl or H₂SO₄) and an organic cosolvent (e.g., ethanol) to ensure solubility.
-
Base Hydrolysis: Similarly, if using a base like sodium hydroxide, ensure the concentration and temperature are sufficient for the reaction to go to completion.
-
-
Product Degradation:
-
Harsh Acidic Conditions: While effective for hydrolysis, prolonged exposure to strong, hot acid can lead to sulfonation or other degradation pathways, especially if the reaction temperature is too high.
-
Monitoring is Key: The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the point of complete conversion of the starting material, at which time the reaction should be quenched to prevent byproduct formation.
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Sulfonamides
Recrystallization is a powerful technique for purifying the final product and the intermediate.[1]
-
Transfer the crude sulfonamide to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol/water, isopropanol) to the flask, just enough to dissolve the solid.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator or vacuum oven.
Data Summary Table
| Common Issue | Potential Cause | Recommended Action |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous conditions and an inert atmosphere.[2] |
| Inappropriate base | Use a non-nucleophilic base like pyridine or triethylamine.[1] | |
| Unexpected Byproducts | Presence of ortho-isomer | Purify the 4-acetamidobenzenesulfonyl chloride starting material. |
| Incomplete reaction | Increase reaction time or temperature; confirm stoichiometry. | |
| Incomplete Hydrolysis | Insufficient acid/base or time | Increase reagent concentration or prolong reaction time; monitor by TLC/LC-MS. |
| Product Degradation | Harsh deprotection conditions | Monitor the reaction closely and quench promptly upon completion. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]
- Shashikala, P., & Keerthi, D. S. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210.
-
(2014). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 2,6-Dimethylpiperidine
Welcome to the technical support center for the sulfonylation of 2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging reaction. The inherent steric hindrance of 2,6-dimethylpiperidine presents unique obstacles to achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully optimize your reaction conditions.
Introduction: The Challenge of Steric Hindrance
The sulfonylation of amines is a fundamental transformation in organic synthesis, yielding sulfonamides that are prevalent in medicinal chemistry and material science. However, when the amine is sterically encumbered, as is the case with 2,6-dimethylpiperidine, the reaction rate can be dramatically reduced, leading to low yields and the formation of side products. The two methyl groups adjacent to the nitrogen atom shield it from electrophilic attack by the sulfonyl chloride, making this a non-trivial transformation. This guide will address these challenges head-on, providing you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonylation of 2,6-dimethylpiperidine failing or giving very low yields?
A1: The primary reason for failed or low-yielding reactions is the steric hindrance posed by the two methyl groups on the piperidine ring. These groups physically block the approach of the bulky sulfonyl chloride to the nitrogen atom. Standard sulfonylation conditions are often insufficient to overcome this steric barrier.
Q2: What is the role of a base in this reaction, and which one should I choose?
A2: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. For a sterically hindered amine like 2,6-dimethylpiperidine, it is crucial to use a non-nucleophilic, sterically hindered base. This prevents the base from competing with the piperidine as a nucleophile and reacting with the sulfonyl chloride. A common and effective choice is 2,6-lutidine, which is a hindered weak base capable of scavenging protons without interfering with the main reaction.[1]
Q3: I see 4-Dimethylaminopyridine (DMAP) mentioned in many sulfonylation procedures. Is it necessary here?
A3: Yes, for sterically hindered amines, DMAP is a highly effective catalyst.[2] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself, facilitating the nucleophilic attack by the sterically hindered 2,6-dimethylpiperidine.
Q4: What are the optimal solvent and temperature for this reaction?
A4: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the sulfonyl chloride and the activated intermediates. Dichloromethane (DCM) is a common choice. The reaction is typically performed at room temperature, but gentle heating (e.g., to 40 °C) may be necessary to increase the reaction rate. However, excessive heat can lead to decomposition and side product formation.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (2,6-dimethylpiperidine and the sulfonyl chloride). The product, being less polar than the starting amine, will have a higher Rf value. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q6: I'm having trouble removing the 2,6-lutidine hydrochloride byproduct during work-up. What's the best way to get rid of it?
A6: The 2,6-lutidine hydrochloride salt is soluble in water. An acidic aqueous wash is the most effective method for its removal.[1] By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the salt will be extracted into the aqueous phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficient activation of the sulfonyl chloride. 2. Steric hindrance is too great for the reaction conditions. 3. Reagents are not anhydrous. | 1. Ensure a catalytic amount of DMAP is used (5-10 mol%). 2. Increase the reaction temperature to 40 °C and monitor carefully. 3. Use freshly distilled solvents and ensure all glassware is oven-dried. |
| Formation of multiple unidentified spots on TLC | 1. Decomposition of the sulfonyl chloride or DMAP intermediate. 2. Side reactions involving the base or solvent. | 1. Run the reaction at a lower temperature (0 °C to room temperature). 2. Ensure a non-nucleophilic base like 2,6-lutidine is used. |
| Product is contaminated with starting amine | Incomplete reaction. | Increase the reaction time or slightly increase the equivalents of the sulfonyl chloride. |
| Product is contaminated with 2,6-lutidine | Inefficient removal during work-up. | Perform multiple washes with dilute HCl (1M) during the aqueous work-up. |
| Difficulty isolating the product after work-up | Product may be an oil or have some water solubility. | After drying the organic layer, concentrate it under reduced pressure. If the product is an oil, consider purification by column chromatography. |
Experimental Protocols
General Protocol for the Sulfonylation of 2,6-Dimethylpiperidine
This protocol is a starting point and may require optimization depending on the specific sulfonyl chloride used.
Materials:
-
2,6-Dimethylpiperidine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
4-Dimethylaminopyridine (DMAP)
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylpiperidine (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst: Add 2,6-lutidine (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (3 times), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the sulfonylation of 2,6-dimethylpiperidine.
Caption: Workflow for the sulfonylation of 2,6-dimethylpiperidine.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
-
Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 844–851. [Link]
Sources
Technical Support Center: Ensuring the Stability of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Welcome to the technical support center for 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental handling. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[1] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: I've noticed a slight discoloration of my sample over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in aniline-containing compounds.[2] This is typically due to oxidation or photodegradation. Exposure to light and air can lead to the formation of colored impurities.[2]
Q3: Can I store solutions of this compound? If so, for how long and under what conditions?
A3: While storing the compound in its solid form is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C or frozen) and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH. It is recommended to perform a stability study in your specific solvent system if the solution needs to be stored for an extended period.
Q4: What are the primary chemical moieties in this compound that are susceptible to degradation?
A4: The molecule contains three key structural components with known stability concerns: the aniline group, the sulfonamide linkage, and the dimethylpiperidine ring. The aniline moiety is susceptible to oxidation and photodegradation.[2] The sulfonamide bond can be susceptible to hydrolysis under certain pH conditions.[3][4] The piperidine ring, while generally stable, can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen.[5]
Troubleshooting Guide: Investigating and Preventing Degradation
This section provides a more detailed approach to identifying, troubleshooting, and preventing the degradation of this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom: You observe additional peaks in your HPLC or LC-MS analysis that were not present in the initial characterization of the compound.
Potential Cause: This is a strong indication of degradation or the presence of impurities from the synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Detailed Steps:
-
Comparative Analysis: Prepare a fresh solution from a new or well-stored batch of the compound and analyze it alongside the sample exhibiting unexpected peaks. If the peaks are absent in the fresh sample, degradation is the likely cause.
-
Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
-
Hydrolytic Degradation: Expose the compound to acidic, basic, and neutral aqueous solutions. Sulfonamides can undergo hydrolysis, leading to the cleavage of the S-N bond to form 4-aminobenzenesulfonic acid and 2,6-dimethylpiperidine.[3][4]
-
Oxidative Degradation: Treat the compound with an oxidizing agent like hydrogen peroxide. The aniline moiety is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric species.[6][7] The piperidine ring can also be oxidized.
-
Photodegradation: Expose a solution of the compound to UV and visible light. Aniline derivatives are known to be light-sensitive and can undergo complex photochemical reactions.[8]
-
Thermal Degradation: Heat the solid compound or a solution to assess its thermal stability.
-
-
Characterization of Degradants: Use techniques like LC-MS and NMR to identify the structure of the degradation products formed during the stress studies. This information is crucial for understanding the degradation pathways.
Issue 2: Poor Reproducibility in Biological Assays
Symptom: You observe inconsistent results in your biological assays using different batches or preparations of the compound.
Potential Cause: The active concentration of your compound may be decreasing due to degradation, or the degradation products themselves may have unintended biological activity or inhibitory effects on your assay.
Preventative Measures and Solutions:
-
Implement Strict Storage Protocols: Adhere to the recommended storage conditions (cool, dry, dark, and inert atmosphere).
-
Aliquot Samples: For solid materials, aliquot the compound into smaller, single-use vials upon receipt. This minimizes repeated exposure of the entire batch to atmospheric conditions and potential freeze-thaw cycles for solutions.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use.
-
Qualify Working Solutions: If solutions must be stored, perform a stability check using a validated analytical method (e.g., HPLC) to confirm the concentration and purity before each use.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent compound and any degradation products observed during forced degradation studies.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity. A wavelength of around 254 nm is often suitable for aromatic compounds.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from all degradation products and placebo components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve of the API. |
| Accuracy | Recovery of the API should be within 98-102%. |
| Precision | Relative standard deviation (RSD) should be ≤ 2%. |
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Photostability: Expose the solution to a photostability chamber (ICH Q1B conditions).
-
Thermal Stress: Heat the solid compound at a specified temperature (e.g., 80°C) for a defined period.
-
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for this compound.
By proactively addressing these potential stability issues, you can ensure the quality and integrity of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
- Key Organics. (2017). Safety Data Sheet: this compound.
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. Available at: [Link]
-
Baran, W., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]
-
Janoš, P., et al. (2023). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Food Safety and Inspection Service. (2009).
- Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChers AOAC Kit and HPLC-FLD.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
-
Luo, M., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. Available at: [Link]
- BIOSYNCE. (2025). Under what conditions does piperidine decompose?.
- NCERT. Amines.
-
PubMed. (2011). N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. Available at: [Link]
- Wikipedia. Piperidine.
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
- ResearchGate. (2021).
-
MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Available at: [Link]
-
Taylor & Francis Online. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Available at: [Link]
-
Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available at: [Link]
- ResearchGate. (2018). Selected drugs with N-aryl sulfonamide structure motif.
- ChemicalBook. This compound.
- Request PDF. (2001). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.
- BenchChem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
- ChemicalBook. This compound | 345991-04-0.
Sources
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(4-aminophenylsulfonyl)dimethylpiperidine
A Guide to Troubleshooting Side Reactions of 4-aminobenzenesulfonyl chloride with dimethylpiperidine
Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when reacting 4-aminobenzenesulfonyl chloride with dimethylpiperidine. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: The Target Reaction: Synthesis of N-(4-aminophenylsulfonyl)dimethylpiperidine
The desired transformation is a nucleophilic acyl substitution, where the secondary amine, dimethylpiperidine, attacks the electrophilic sulfur atom of 4-aminobenzenesulfonyl chloride. This reaction forms the corresponding sulfonamide and releases hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.
The overall reaction is as follows:
While theoretically straightforward, this synthesis is often complicated by the inherent reactivity of the starting materials, leading to common issues such as low yields and product contamination.
Section 2: Troubleshooting & FAQs
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in this sulfonamide synthesis typically originate from two main competitive side reactions: hydrolysis of the sulfonyl chloride and self-condensation.
-
Cause A: Hydrolysis of 4-aminobenzenesulfonyl chloride
The "Why": Sulfonyl chlorides are highly susceptible to moisture.[1][2] Any water present in the solvent, on the glassware, or in the reagents will rapidly react with the 4-aminobenzenesulfonyl chloride to form the corresponding 4-aminobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions, effectively removing your starting material from the productive pathway and halting the reaction.[3][4] The reactivity of 4-aminobenzenesulfonyl chloride towards hydrolysis is notably high across a wide pH range.[3][4][5]
The Fix:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Reagent Quality: Use a fresh bottle of 4-aminobenzenesulfonyl chloride. Older bottles may have already undergone partial hydrolysis due to repeated exposure to atmospheric moisture.[2]
-
-
Cause B: Self-Condensation of 4-aminobenzenesulfonyl chloride
The "Why": The starting material, 4-aminobenzenesulfonyl chloride, is bifunctional. It possesses both a nucleophilic primary amine (-NH₂) and an electrophilic sulfonyl chloride (-SO₂Cl). Consequently, one molecule can react with another in a self-condensation or polymerization reaction.[6] The amino group of one molecule attacks the sulfonyl chloride of another, leading to the formation of dimers, oligomers, or insoluble polymeric material. This side reaction is particularly problematic if the dimethylpiperidine is not present in sufficient local concentration to outcompete the self-reaction.
The Fix:
-
Order of Addition: A crucial technique to minimize self-condensation is to add the 4-aminobenzenesulfonyl chloride slowly to a solution already containing the dimethylpiperidine and the base.[7] This ensures that the sulfonyl chloride is always in the presence of a high concentration of the desired nucleophile, favoring the intended reaction pathway.
-
Temperature Control: Perform the addition at a reduced temperature (e.g., 0 °C). This slows down the rate of all reactions, but particularly the less-favored self-condensation pathway, giving the more reactive dimethylpiperidine a kinetic advantage.[8]
-
Q2: My final product is impure after work-up. What are the likely contaminants and how can I remove them?
A2: The impurities are almost always the side products discussed above, along with unreacted starting materials. Thin-Layer Chromatography (TLC) is an excellent tool for diagnosing these issues.
| Potential Impurity | Formation Cause | TLC Characteristics (Typical) | Removal Strategy |
| 4-Aminobenzenesulfonic acid | Hydrolysis of sulfonyl chloride[2] | Highly polar, often remains at the baseline. | Aqueous wash with a mild base (e.g., sat. NaHCO₃). The acidic sulfonic acid will form a water-soluble salt and partition into the aqueous layer. |
| Dimer/Oligomers | Self-condensation[6] | Can be a complex mixture of spots, often less polar than the sulfonic acid but may have similar polarity to the product. | Flash column chromatography on silica gel is the most effective method. A gradient elution (e.g., hexanes/ethyl acetate) will typically separate the product from these higher molecular weight species. |
| Unreacted Dimethylpiperidine | Incorrect stoichiometry or incomplete reaction. | Basic, may streak on silica gel TLC. Can be visualized with ninhydrin stain. | Aqueous wash with a dilute acid (e.g., 1M HCl). The amine will form a water-soluble ammonium salt. Ensure your desired product is not acid-labile. |
| Unreacted 4-aminobenzenesulfonyl chloride | Incomplete reaction. | Reacts on the TLC plate (streaking/decomposition). | Typically hydrolyzes to the sulfonic acid during aqueous work-up, which can then be removed with a base wash. |
Q3: Can I use an inorganic base like NaOH instead of an organic base like triethylamine?
A3: While reactions of sulfonyl chlorides with amines can be performed under aqueous conditions (known as Schotten-Baumann conditions), it is generally not recommended for this specific synthesis.[1] Using an aqueous base like sodium hydroxide dramatically increases the concentration of hydroxide ions (a competing nucleophile) and water, which significantly favors the hydrolysis of the sensitive 4-aminobenzenesulfonyl chloride.[9][10] An organic, non-nucleophilic base such as triethylamine or pyridine in an anhydrous organic solvent is the preferred choice to neutralize the generated HCl without introducing water or competing with the dimethylpiperidine nucleophile.[1][8]
Section 3: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
-
4-aminobenzenesulfonyl chloride
-
Dimethylpiperidine (ensure purity)
-
Triethylamine (distilled and stored over KOH)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Initial Charge: To the flask, add dimethylpiperidine (1.1 equivalents) and triethylamine (1.2 equivalents). Dissolve them in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve 4-aminobenzenesulfonyl chloride (1.0 equivalent) in a separate flask in a minimum amount of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the stirred amine solution over 30-60 minutes via a syringe pump.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove sulfonic acid), and brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure N-(4-aminophenylsulfonyl)dimethylpiperidine.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Cevasco, G., & Lezzerini, M. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters, 13(4), 668–671. [Link]
-
Cevasco, G., & Lezzerini, M. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 668-671. [Link]
-
Cevasco, G., & Lezzerini, M. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Semantic Scholar. [Link]
-
Pattanayak, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. [Link]
-
Jang, D. O., & Cho, D. H. (2002). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 4(24), 4345–4347. [Link]
-
University of York. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
-
Cevasco, G., & Lezzerini, M. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9554-9558. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(26), 8933-8937. [Link]
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ResearchGate. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF. [Link]
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Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
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MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
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Wikipedia. (n.d.). Self-condensation. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
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Technical Support Center: Overcoming Poor Reactivity in the Synthesis of Substituted Sulfonylanilines
Welcome to the Technical Support Center dedicated to the synthesis of substituted sulfonylanilines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with poor reactivity in their synthetic endeavors. Sulfonylanilines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, their synthesis can be challenging due to the electron-withdrawing nature of the sulfonyl group, which deactivates the aniline nitrogen, making it a poor nucleophile.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Diagnosing and Solving Poor Reactivity
This section is structured in a question-and-answer format to directly address common problems observed in the laboratory.
Question 1: My Buchwald-Hartwig amination of an aryl halide with a sulfonamide is giving low to no yield. What are the likely causes and how can I fix it?
Answer: This is a frequent challenge. The low nucleophilicity of the sulfonamide nitrogen is often the primary culprit.[3] Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is paramount. Standard catalysts may not be sufficiently active for this demanding coupling.[2]
-
Expertise & Experience: The key is to accelerate the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4] For electron-deficient nucleophiles like sulfonamides, highly active, bulky, and electron-rich biarylphosphine ligands are often required.[2][5]
-
Troubleshooting Steps:
-
Switch to Specialized Ligands: If you are using simpler phosphine ligands (e.g., P(t-Bu)₃), consider switching to more advanced biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos.[2] These ligands are designed to promote the coupling of challenging substrates.
-
Employ a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos-Pd-G3). This ensures a consistent concentration of the active catalyst and often leads to more reproducible results.[2][5]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer enhanced stability and reactivity for difficult couplings.[2]
-
-
-
Base Selection: The base plays a critical role in deprotonating the sulfonamide to generate the active nucleophile.
-
Expertise & Experience: The pKa of the sulfonamide N-H is higher than that of a typical amine, necessitating a stronger base. However, the base must be non-nucleophilic to avoid competing reactions.
-
Troubleshooting Steps:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and are often essential for deprotonating the weakly acidic N-H of the sulfonamide.[2]
-
Consider Alternative Bases: If solubility is an issue with alkoxide bases, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or strong phosphate bases like K₃PO₄.[5][6]
-
Ensure Base Quality: Bases like NaOtBu are hygroscopic. Use freshly opened bottles or store them in a desiccator.
-
-
-
Reaction Conditions: Temperature and solvent can dramatically influence the reaction outcome.
-
Expertise & Experience: While modern catalysts can operate at lower temperatures, challenging couplings often require thermal energy to overcome the activation barrier.[5] Solvents must be anhydrous and capable of solubilizing the reactants and catalyst.[6]
-
Troubleshooting Steps:
-
Optimize Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C.[5]
-
Solvent Choice: Toluene, dioxane, and THF are common solvents.[5][7] Ensure they are thoroughly degassed and anhydrous to prevent catalyst deactivation.[5][6]
-
-
Below is a workflow to guide your troubleshooting process for a struggling Buchwald-Hartwig reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Question 2: I'm attempting an Ullmann condensation to synthesize a sulfonylaniline, but the reaction is sluggish and requires very high temperatures. Are there milder alternatives?
Answer: Traditional Ullmann condensations are notorious for requiring harsh conditions, often with stoichiometric copper and high-boiling polar solvents.[8] Modern advancements have led to significantly milder protocols.
-
Expertise & Experience: The key to improving the Ullmann reaction is to use a soluble copper source and a ligand to facilitate the catalytic cycle. This allows the reaction to proceed at lower temperatures.
-
Troubleshooting and Optimization:
-
Use a Soluble Copper(I) Source: Instead of copper powder, use a Cu(I) salt like CuI or Cu(OTf)₂.[6]
-
Add a Ligand: Diamine ligands (e.g., N,N'-dimethylethylenediamine) or phenanthroline-based ligands can dramatically accelerate the reaction, allowing for lower temperatures (80-120 °C).[6]
-
Base and Solvent: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective bases.[6] Anhydrous dioxane or toluene are suitable solvents.[6]
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation, so it is crucial to run the reaction under an inert atmosphere of nitrogen or argon.[6]
-
-
Alternative: Chan-Evans-Lam (CEL) Coupling:
-
Expertise & Experience: The CEL coupling is a copper-catalyzed N-arylation that uses arylboronic acids as the arylating agent instead of aryl halides. It often proceeds under milder, aerobic conditions.
-
Recommendation: For substrates sensitive to the conditions of Buchwald-Hartwig or Ullmann reactions, the CEL coupling can be a powerful alternative. Chemoselective N-arylation on either the amino or sulfonamide nitrogen can be achieved by carefully tuning the reaction conditions.[9]
-
Question 3: My starting aniline has multiple nucleophilic sites (e.g., a free amine and a sulfonamide). How can I achieve selective N-arylation on the sulfonamide?
Answer: Achieving chemoselectivity in such cases requires careful control of reaction conditions to exploit the different nucleophilicities and acidities of the two nitrogen atoms.
-
Expertise & Experience: Generally, the aniline nitrogen is more nucleophilic than the sulfonamide nitrogen. However, the sulfonamide proton is more acidic. This difference can be leveraged.
-
Strategies for Selective Sulfonamide Arylation:
-
Protect the Aniline: The most straightforward approach is to protect the more reactive aniline nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the N-arylation of the sulfonamide. The protecting group can then be removed in a subsequent step.
-
Chan-Evans-Lam (CEL) Coupling: As mentioned, the CEL coupling offers opportunities for chemoselective arylation. By carefully selecting the copper catalyst, base, and solvent, it is possible to favor arylation on the sulfonamide nitrogen.[9] For example, certain conditions can selectively deprotonate and activate the sulfonamide for coupling while leaving the aniline untouched.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in these coupling reactions?
A1: For most palladium- and copper-catalyzed N-arylation reactions, the reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl.[6][10] Aryl triflates (Ar-OTf) are also highly reactive coupling partners.[11] However, in Buchwald-Hartwig amination, aryl iodides can sometimes be problematic due to the formation of inhibitory iodide-bridged palladium dimers.[10]
Q2: Are there any transition-metal-free methods for synthesizing sulfonylanilines?
A2: Yes, several transition-metal-free methods have been developed. One notable method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF).[12][13] This reaction proceeds through a benzyne intermediate and offers good to excellent yields under mild conditions.[12][13]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.[6]
-
TLC: Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive information by confirming the mass of the desired product and can help identify potential side products.
Q4: I am observing significant hydrodehalogenation of my aryl halide starting material. What is causing this side reaction?
A4: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common side reaction in palladium-catalyzed couplings. It often arises from the β-hydride elimination from the palladium catalyst or from protonolysis of the Ar-Pd(II)-X intermediate. To minimize this, ensure your reaction is strictly anhydrous and consider using a bulkier ligand which can disfavor these side pathways.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Sulfonamide with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), the sulfonamide (1.2 mmol, 1.2 eq), a biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) (3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Ligands for Buchwald-Hartwig Amination of Sulfonamides
| Ligand | Structure | Key Features |
| XPhos | Biarylphosphine | Highly active for a broad range of substrates, including electron-deficient nucleophiles. |
| BrettPhos | Biarylphosphine | Particularly effective for coupling primary amines and amides. |
| RuPhos | Biarylphosphine | Useful for sterically hindered substrates. |
Table 2: Recommended Bases for N-Arylation of Sulfonamides
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic. Very effective but hygroscopic. |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene, Dioxane | Milder than alkoxides, can be effective in some systems. |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane, DMF | Often used in Ullmann and CEL couplings. |
| LiHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base. |
Visualizations
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[14][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
- Nowak, A., & Wnorowski, A. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(52), 31233-31247.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
- Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209.
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Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Bougheloum, A., et al. (2018). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 34(3).
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Request PDF. Retrieved from [Link]
- Fors, B. P., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 141(29), 11634–11642.
- Singh, V., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
-
Fors, B. P., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Efficient Synthesis of Sulfonylaniline Derivatives.
-
Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Zu, W., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 6(8), 1356-1360.
-
ACS Publications. (n.d.). Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. Retrieved from [Link]
-
PubMed. (2023). Light-Promoted Nickel-Catalyzed C-O/C-N Coupling of Aryl Halides with Carboxylic Acids and Sulfonamides. Retrieved from [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
NIH. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Sulfonylaniline Derivatives.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antibacterial activity of various substituted s-triazines. Retrieved from [Link]
-
YouTube. (2024). Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Retrieved from [Link]
-
NIH. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Welcome to the technical support guide for the synthesis of 4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Synthetic Scheme Overview
The synthesis of this compound is typically achieved via a multi-step process beginning with the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and final deprotection. Each step presents unique challenges, particularly during scale-up.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide
This section addresses specific problems encountered during synthesis in a practical question-and-answer format.
Step 1: Chlorosulfonation of Acetanilide
Question 1: My chlorosulfonation reaction is extremely vigorous, generating a lot of gas and heat, and the final yield of 4-acetamidobenzenesulfonyl chloride is poor. What is going wrong?
Answer: This is a common issue stemming from the highly exothermic and reactive nature of chlorosulfonic acid.[1]
-
Causality: The reaction of acetanilide with chlorosulfonic acid is an electrophilic aromatic substitution that evolves significant amounts of HCl gas.[1] If the addition of the acid is too fast or the initial temperature is too high, the reaction rate can become uncontrollable. This leads to localized overheating, which promotes the formation of unwanted side products and decomposition, thereby reducing the yield.[2]
-
Solution Protocol:
-
Pre-cool the Acetanilide: Ensure your reaction vessel containing dry acetanilide is thoroughly cooled in an ice-water bath to 0-5 °C before beginning the addition.
-
Slow, Controlled Addition: Add the chlorosulfonic acid dropwise or in small portions, maintaining the internal reaction temperature below 15 °C.[3] For larger scales, an addition funnel is essential.
-
Efficient Stirring: Ensure robust mechanical stirring throughout the addition to dissipate heat and maintain a homogenous mixture.
-
Controlled Heating: After the addition is complete, allow the mixture to stir at a low temperature for a short period before gradually warming it to the reaction temperature (e.g., 60 °C) to drive the reaction to completion.[3]
-
Quenching: The workup, which involves quenching the reaction mixture in ice water, is also highly exothermic. Pour the reaction mixture slowly onto a well-stirred slurry of crushed ice.[3]
-
Question 2: During the quench, my product precipitates as a sticky gum instead of a filterable solid, making isolation difficult.
Answer: This is often due to residual chlorosulfonic acid or improper quenching technique.
-
Causality: The product, 4-acetamidobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze back to the sulfonic acid, which is more water-soluble and can form gums.[4] If the quench is not rapid and cold enough, this hydrolysis is more likely.
-
Solution Protocol:
-
Use a Large Excess of Ice: Ensure you are pouring the reaction mixture into a significant excess of crushed ice and water to absorb the heat of decomposition of the excess chlorosulfonic acid rapidly.
-
Vigorous Stirring: Stir the ice slurry vigorously during the addition to break up the precipitating solid and prevent agglomeration.
-
Patience: Continue stirring the cold mixture for 30-60 minutes after the addition is complete. This allows the product to fully solidify into a crystalline or granular solid that is easier to filter.
-
Step 2: Sulfonamide Formation
Question 3: The reaction between 4-acetamidobenzenesulfonyl chloride and 2,6-dimethylpiperidine is sluggish and gives a low yield of the desired sulfonamide.
Answer: This is a classic challenge related to steric hindrance and nucleophilicity.
-
Causality: 2,6-Dimethylpiperidine is a sterically hindered secondary amine. The two methyl groups flanking the nitrogen atom impede its ability to attack the electrophilic sulfur atom of the sulfonyl chloride.[4] Furthermore, secondary amines are generally less nucleophilic than primary amines.
-
Solutions & Optimization:
-
Choice of Base: A non-nucleophilic base is crucial to scavenge the HCl produced without competing with the primary reaction. Pyridine is commonly used, but for hindered amines, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent (like dichloromethane or THF) can be more effective.[4][5]
-
Elevated Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Refluxing in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a common strategy.
-
Reaction Time: Due to the slower reaction rate, extended reaction times (monitored by TLC or LC-MS) are often necessary.
-
Reagent Quality: Ensure the 4-acetamidobenzenesulfonyl chloride is dry and used promptly after isolation, as its degradation significantly lowers yield.[4]
-
Caption: Troubleshooting workflow for low yield in the sulfonamide formation step.
Step 3: Deprotection
Question 4: The final hydrolysis of the acetyl group is incomplete, or it requires such harsh conditions that I see degradation of my product.
Answer: Achieving selective deprotection without cleaving the sulfonamide bond is a delicate balance.
-
Causality: The amide bond of the acetyl group is stable and requires strong acidic or basic conditions for hydrolysis. However, the sulfonamide bond can also be susceptible to cleavage under very harsh conditions, especially prolonged heating in strong acid.[6]
-
Solution Protocol:
-
Acidic Hydrolysis (Preferred): Refluxing the protected compound in aqueous hydrochloric acid (e.g., 6 M HCl) is a standard and effective method.[1] The resulting product will be the hydrochloride salt, which often crystallizes upon cooling.
-
Monitoring: The reaction should be closely monitored by TLC or LC-MS to determine the point of complete starting material consumption. Over-refluxing should be avoided.
-
Workup: After cooling, the precipitated hydrochloride salt can be collected by filtration. To obtain the free aniline, the salt is dissolved or suspended in water and neutralized with a base like sodium hydroxide or sodium bicarbonate until the pH is basic, causing the free base product to precipitate.[7]
-
Alternative Conditions: If acidic conditions prove too harsh, basic hydrolysis using aqueous sodium hydroxide can be attempted, though this may sometimes be slower.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aniline as acetanilide in the first step? A1: There are two primary reasons. First, the free amino group (-NH2) in aniline is a powerful activating group that would lead to multiple substitutions and oxidation side-reactions under the harsh conditions of chlorosulfonation. Second, the amino group itself can react with chlorosulfonic acid. Converting it to an amide group (-NHCOCH3) moderates its reactivity, protects it from side reactions, and reliably directs the sulfonation to the para position.
Q2: What are the main safety concerns when scaling up the chlorosulfonation step? A2: The primary hazards are the corrosive nature of chlorosulfonic acid and the vigorous evolution of HCl gas.[1] On a larger scale, heat management becomes critical to prevent a runaway reaction.[8] All work must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing for the HCl off-gas. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield.
Q3: Are there greener or more modern alternatives to using chlorosulfonic acid? A3: Yes, research is ongoing into more sustainable methods for sulfonamide synthesis.[2] Alternatives include electrochemical synthesis and methods that avoid pre-forming the sulfonyl chloride, such as the catalytic oxidative coupling of thiols and amines.[9][10] However, for many industrial applications, the chlorosulfonation of acetanilide remains a cost-effective, albeit environmentally challenging, route.
Q4: How can I best purify the final product, this compound? A4: The purification strategy depends on the impurities present. After the basic workup of the deprotection step, the precipitated crude product is collected. Recrystallization is often the most effective method for purification on a larger scale. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified at the lab scale to find conditions that provide good recovery of pure crystalline material. Column chromatography is useful for small-scale purification but is often impractical and costly for large-scale production.
Key Process Parameters & Data Summary
| Parameter | Step 1: Chlorosulfonation | Step 2: Sulfonamide Formation | Step 3: Deprotection |
| Key Reagents | Acetanilide, Chlorosulfonic Acid | 4-Acetamidobenzenesulfonyl chloride, 2,6-Dimethylpiperidine | Protected intermediate, HCl |
| Solvent | None (ClSO₃H as reagent/solvent) | Dichloromethane (DCM), THF | Water |
| Temperature | 0-15 °C (addition), then 60-70 °C | 25 °C to Reflux (~40 °C for DCM) | Reflux (~100 °C) |
| Typical Duration | 2-4 hours | 4-24 hours | 2-6 hours |
| Critical Control Point | Temperature control during addition | Stoichiometry of base, exclusion of moisture | Monitoring to prevent over-reaction |
| Typical Yield | 75-85%[3] | 60-80% | 85-95% |
Detailed Experimental Protocols
Protocol 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride
-
Charge a dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and gas outlet to a scrubber with acetanilide (1.0 eq).
-
Begin cooling the reactor jacket and stir the acetanilide.
-
Once the internal temperature is below 10 °C, begin the slow, subsurface addition of chlorosulfonic acid (4.0-5.0 eq).[3] Maintain the internal temperature at 10-15 °C throughout the addition. Vigorous HCl evolution will occur.
-
After the addition is complete, slowly raise the temperature to 60-65 °C and hold for 2 hours, or until reaction completion is confirmed by IPC (In-Process Control, e.g., HPLC).[3]
-
In a separate quench vessel, prepare a well-stirred slurry of crushed ice and water (approx. 10 parts by weight relative to acetanilide).
-
Slowly transfer the warm reaction mixture into the ice slurry, maintaining the quench temperature below 10 °C.
-
Stir the resulting white slurry for 1 hour in the cold.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at <40 °C. The crude 4-acetamidobenzenesulfonyl chloride is typically used directly in the next step.
Protocol 2: Synthesis of N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide
-
Charge the reactor with 4-acetamidobenzenesulfonyl chloride (1.0 eq), 2,6-dimethylpiperidine (1.1 eq), and dichloromethane (DCM, ~5-10 volumes).
-
Begin stirring and cool the mixture to 10-15 °C.
-
Slowly add triethylamine (1.2 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.
References
-
Benchchem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem. 8[8]
-
PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. 7[7]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Wikipedia. [11]
-
Boll, A. G., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [12]
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. ChemBK.com. [13]
-
Hill, R. K., & Morgan, J. W. (1968). The Absolute Configuration of trans-2,6-Dimethylpiperidine. The Journal of Organic Chemistry. [14]
-
ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [2]
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [9]
-
Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives. Benchchem. [4]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [10]
-
Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide. Google Patents. [15]
-
Orentas, E., et al. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [6]
-
Songsichan, T., et al. (2018). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research. [5]
-
Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. [16]
-
Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [1]
-
Multistep Synthesis Protecting Groups. (n.d.). Multistep Synthesis Protecting Groups.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [3]
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Validation & Comparative
A Comparative Guide to Purity Determination: HPLC and qNMR Analysis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. The presence of impurities, even in minute quantities, can confound biological data and pose significant safety risks. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of the novel sulfonamide, 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline.
Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in established regulatory frameworks and field-proven insights to empower you to select the most appropriate analytical strategy for your research and development needs.
The Analytical Imperative: Why Purity Matters
Before delving into the methodologies, it is crucial to understand the regulatory landscape that governs impurity control. The International Council for Harmonisation (ICH) provides stringent guidelines, such as Q3A(R2) for impurities in new drug substances, which establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2] Typically, impurities present at levels above 0.05% require structural identification.[2] This regulatory expectation underscores the need for analytical methods that are not only precise and accurate but also fit for the intended purpose, as outlined in ICH Q2(R2).[3][4]
Core Principles: Two Orthogonal Approaches to Purity
HPLC and NMR offer fundamentally different, or "orthogonal," views of a sample, making their combined use a powerful strategy for comprehensive purity assessment.[5]
High-Performance Liquid Chromatography (HPLC) is a separative technique. It excels at physically resolving the primary compound from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] Purity is typically expressed as a percentage of the total peak area detected, most commonly by an ultraviolet (UV) detector. Its robustness and high sensitivity have made it the workhorse of quality control laboratories worldwide.[7]
Quantitative NMR (qNMR) , on the other hand, is a spectroscopic technique that provides a direct and absolute measure of purity without physical separation.[8] The signal intensity of a specific nucleus (typically ¹H) in the target molecule is directly proportional to the number of those nuclei in the sample. By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[9][10] This makes qNMR a primary analytical method, as it does not rely on a reference standard of the analyte itself.[11]
Head-to-Head Comparison: HPLC vs. qNMR
Choosing the right method depends on the specific analytical challenge, the stage of drug development, and the available resources.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Physical separation of components | Quantitative measurement based on nuclear properties |
| Quantification | Relative (e.g., % peak area) | Absolute (mass/mass purity) with an internal standard |
| Reference Standard | Requires a purified reference standard of the analyte for identity confirmation and response factor determination. | Does not require an analyte-specific reference standard; uses a universal internal standard.[12] |
| Sensitivity | High (typically ng to µg/mL levels).[6] | Moderate (typically requires 5-10 mg of sample).[13] |
| Throughput | High, especially with automated systems. Well-suited for routine QC.[11] | Lower throughput; more time spent on sample preparation (accurate weighing). |
| Structural Info | Provides minimal structural information (retention time and UV spectrum). | Provides detailed structural confirmation of the main component and impurities.[11] |
| Impurity Detection | Detects impurities with a chromophore. May miss non-UV active compounds or co-eluting species. | Detects all soluble proton-containing impurities. Can identify water and residual solvents.[5] |
| Destructiveness | Non-destructive, but the sample is diluted in solvent and may be difficult to recover. | Non-destructive; the sample can be fully recovered after analysis.[14] |
| Method Development | Can be time-consuming to develop a robust, separating method. | Relatively straightforward method development. |
| Cost-per-Sample | Higher due to solvent consumption and column replacement.[14] | Lower due to minimal solvent usage and no disposable columns.[14] |
Experimental Workflow Visualization
A clear understanding of the experimental process is essential. The following diagrams illustrate the typical workflows for purity determination by HPLC and qNMR.
Caption: High-level workflow for HPLC purity analysis.
Caption: High-level workflow for qNMR purity analysis.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
HPLC Method for Purity Determination
This reversed-phase HPLC method is designed for high resolution of aromatic sulfonamides and potential process-related impurities.[6][15]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the aniline moiety by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for sulfonamides. |
| Gradient | 10% B to 90% B over 20 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD, 254 nm | The aromatic aniline core provides strong UV absorbance at this wavelength. DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
3. Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5.0 mg of this compound and dissolve in 5.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution five times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%).
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Data Processing: Integrate all peaks detected at 254 nm. Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. Report results to two decimal places for values below 1.0% and one decimal place for values at or above 1.0%.[1]
qNMR Method for Purity Determination
This ¹H qNMR protocol provides a direct, absolute purity assessment and orthogonal confirmation of the compound's identity.[9][13]
1. Instrumentation and Consumables:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision analytical balance.
-
Class A volumetric glassware.
-
Certified qNMR internal standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆).
2. Experimental Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Spectrometer | 400 MHz ¹H NMR | Provides sufficient resolution to distinguish key signals. |
| Solvent | DMSO-d₆ | Excellent solvent for a wide range of organic compounds, including sulfonamides. |
| Internal Std. | Maleic Acid | High purity, stable, and its vinylic proton signal (~6.3 ppm) is unlikely to overlap with analyte signals. |
| Pulse Program | Standard 90° pulse | Ensures uniform excitation across the spectrum. |
| Relaxation Delay (D1) | 30 seconds | A long delay (≥ 5 times the longest T₁ of interest) is critical for accurate signal integration. |
| Number of Scans | 16 | Provides an adequate signal-to-noise ratio for precise integration. |
3. Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound (W_analyte) into a clean vial.
-
Accurately weigh approximately 5-8 mg of the internal standard, maleic acid (W_std), into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using the parameters specified above. The long relaxation delay is the most critical parameter for quantification.[10]
-
-
Data Processing:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Identify a well-resolved signal unique to the analyte (e.g., aromatic protons) and the unique signal for the internal standard (vinylic protons of maleic acid).
-
Integrate both signals accurately.
-
-
Purity Calculation: Use the following formula to calculate the absolute purity (w/w %):
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., N_std = 2 for the two vinylic protons of maleic acid)
-
MW: Molar mass
-
W: Weight
-
P_std: Purity of the internal standard (as a percentage)
-
Conclusion: A Synergistic Approach
Both HPLC and qNMR are powerful, validated techniques for purity determination.[16] They are not mutually exclusive; rather, they are complementary and provide a more complete picture when used in tandem.
-
HPLC is the ideal choice for routine quality control, high-throughput screening, and the detection of low-level, UV-active impurities due to its superior sensitivity and automation capabilities.[6][7] It is the established method for release testing in regulated environments.
-
qNMR is exceptionally valuable for the certification of reference materials, providing an absolute purity value without the need for an analyte-specific standard.[12][17] It offers the significant advantage of simultaneous structural confirmation and the detection of non-chromophoric impurities like water and residual solvents, which are often missed by HPLC.[5]
For the comprehensive characterization of a new chemical entity like this compound, a dual approach is recommended. Use HPLC for routine monitoring of chromatographic purity and qNMR to establish an absolute purity value for key batches, providing orthogonal validation and a deeper understanding of the material's true composition. This synergistic strategy ensures the highest level of scientific rigor and confidence in your data, paving the way for successful research and drug development outcomes.
References
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube.
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.Benchchem.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.Ijaresm.
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.LabRulez LCMS.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.Benchchem.
- (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (2025). ResearchGate.
- HPLC, a modular technique that complements NMR.specific polymers.
- Comparison Between GC and HPLC for Pharmaceutical Analysis.Drawell.
- Quality Guidelines.ICH.
- Q 3 B (R2) Impurities in New Drug Products.European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures.FDA.
- A Guide to Quantitative NMR (qNMR).Emery Pharma.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.The Royal Society of Chemistry.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.ResolveMass Laboratories Inc..
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications.
- Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia.
- Quantitative NMR Spectroscopy.docx. (2017). University of Illinois Urbana-Champaign.
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A Guide to Validating the Structure of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline using Mass Spectrometry
Introduction: The Imperative of Structural Certainty
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. The biological activity, safety profile, and intellectual property of a novel chemical entity are all intrinsically linked to its precise atomic arrangement. For a molecule like 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, a compound featuring a sulfonamide linkage critical in many pharmaceutical agents, structural validation is not merely a procedural step but a prerequisite for meaningful research.
This guide provides an in-depth, practical comparison of mass spectrometry techniques for the structural elucidation of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, demonstrating how a multi-faceted mass spectrometric approach, combining high-resolution mass spectrometry (HRMS) with tandem mass spectrometry (MS/MS), provides a self-validating system for confirming molecular identity.
The Analytical Challenge: Deconstructing the Target Molecule
Before designing an analytical strategy, we must understand the target.
-
Chemical Name: this compound
-
Molecular Formula: C₁₃H₂₀N₂O₂S[1]
-
Monoisotopic Mass: 284.1245 Da
-
Key Structural Features:
-
Aniline Moiety: A primary aromatic amine, readily protonated.
-
Sulfonamide Linkage: A key functional group, prone to specific cleavage patterns.
-
2,6-Dimethylpiperidine Ring: A substituted aliphatic heterocycle.
-
The presence of basic nitrogen atoms in the aniline and piperidine moieties makes this molecule an excellent candidate for analysis by positive mode electrospray ionization (ESI), a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺.[2][3]
Experimental Workflow: A Two-Pronged Approach to Validation
Our strategy hinges on answering two fundamental questions:
-
What is the molecule's elemental composition? (The "What")
-
How are the atoms connected? (The "How")
High-Resolution Mass Spectrometry (HRMS) addresses the first question, while Tandem Mass Spectrometry (MS/MS) addresses the second. The synergy between these two techniques provides the confidence required for structural confirmation.
Caption: Workflow for Mass Spectrometry-Based Structural Validation.
Detailed Experimental Protocol
This protocol is designed for a standard Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as a Q-Exactive™ (Thermo Fisher Scientific) or a Xevo™ G2-XS QTof (Waters).
1. Sample Preparation
-
Rationale: To prepare a clean, ionized sample suitable for injection. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the signal in positive ion mode.
-
Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: Chromatographic separation ensures that the mass spectrometer analyzes a pure compound, preventing interference from impurities that could confound the results.
-
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min.
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS) Conditions
-
Rationale: The parameters are optimized to achieve sensitive ionization of the parent molecule (Full Scan MS¹) and generate a rich fragmentation spectrum for structural analysis (dd-MS²).
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Scan Range (MS¹): m/z 70-500
-
Resolution (MS¹): 70,000
-
Acquisition Mode: Data-Dependent MS² (dd-MS²)
-
Precursor Selection: Isolate the most intense ion in the MS¹ scan.
-
Collision Energy (CID): Stepped normalized collision energy (NCE) of 15, 25, 40 eV.
-
Data Analysis: Assembling the Evidence
Part 1: Elemental Composition via HRMS
The first layer of evidence comes from the high-resolution full scan (MS¹). A low-resolution instrument might measure the molecular ion at m/z 285, but this nominal mass could correspond to dozens of possible elemental formulas. HRMS provides a precise mass measurement, often to within 5 parts-per-million (ppm), which drastically narrows the possibilities.[4][5][6][7]
Table 1: High-Resolution Mass Comparison
| Parameter | Theoretical Value | Experimental Expectation | Purpose |
| Analyte | This compound | - | - |
| Formula | C₁₃H₂₀N₂O₂S | - | - |
| Protonated Ion | [M+H]⁺ | - | - |
| Formula of Ion | C₁₃H₂₁N₂O₂S⁺ | - | - |
| Theoretical Mass | 285.1318 | - | The "gold standard" value. |
| Observed Mass | - | ~285.1318 | The value measured by the HRMS instrument. |
| Mass Error | - | < 5 ppm | Confirms elemental composition with high confidence. |
A measured mass of 285.1318 ± 0.0014 Da provides strong, compelling evidence for the elemental formula C₁₃H₂₁N₂O₂S⁺.
Part 2: Structural Connectivity via Tandem MS (MS/MS)
While HRMS confirms the elemental formula, it cannot distinguish between structural isomers. Tandem mass spectrometry (MS/MS) provides this crucial next layer of information by creating a structural "fingerprint".[8][9] The protonated molecule (precursor ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are measured.[9] The fragmentation pathways are not random; they are governed by the principles of chemical stability, providing a logical roadmap of the molecule's structure.
For sulfonamides, characteristic fragmentation patterns have been well-documented, including cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO₂).[10][11][12][13][14]
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 285.13
| Observed m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 285.13 | [C₁₃H₂₁N₂O₂S]⁺ (Parent Ion) | - |
| 221.17 | [C₁₃H₂₁N₂]⁺ | Neutral loss of SO₂ (64 Da), a characteristic rearrangement for aromatic sulfonamides.[10][12] |
| 156.01 | [C₆H₆NO₂S]⁺ | Cleavage of the S-N(piperidine) bond, retaining the anilinosulfonyl moiety. A highly diagnostic fragment for this class.[14] |
| 114.13 | [C₇H₁₆N]⁺ | Cleavage of the S-N(piperidine) bond, forming the protonated 2,6-dimethylpiperidine fragment. |
| 92.06 | [C₆H₆N]⁺ | Cleavage of the Ar-S bond with subsequent loss of SO₂ and the piperidine ring, resulting in the anilinium radical cation.[14] |
The detection of these specific fragments, particularly the diagnostic ions at m/z 156.01 and the neutral loss of 64 Da, provides irrefutable evidence for the connectivity of the aniline, sulfonyl, and dimethylpiperidine groups, thus validating the proposed structure.
Comparison of Alternatives
-
HRMS vs. Low-Resolution MS: As discussed, low-resolution MS is insufficient for unambiguous formula determination. For example, a formula of C₁₅H₂₄N₃O could also have a nominal mass of 285. HRMS is essential for eliminating such ambiguities.[7][15]
-
MS/MS vs. MS¹ only: An MS¹-only experiment confirms the presence of a compound with the correct mass but provides no information about its structure. Without MS/MS, one could not differentiate this compound from an isomer, such as N-(phenylsulfonyl)-2,6-dimethylpiperidin-4-amine. MS/MS is the key to confirming atomic connectivity.[16][17]
Conclusion: A Synthesis of Evidence
References
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
- ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
- ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
- ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- ACS Publications. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry.
- National MagLab. (2023). Tandem Mass Spectrometry (MS/MS).
- Rosalind Franklin Institute. (n.d.). Structural Elucidation.
- NIH National Library of Medicine. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- NIH National Library of Medicine. (n.d.). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry.
- ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.
- ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry.
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- ResearchGate. (n.d.). High Resolution Tandem Mass Spectrometry for Structural Biochemistry.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
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- NIH National Library of Medicine. (n.d.). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry.
- Nature Communications. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry.
- NIH National Library of Medicine. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.
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A Comparative Analysis of Novel and Established Bruton's Tyrosine Kinase (BTK) Inhibitors in B-Cell Malignancies
In the landscape of targeted cancer therapy, the inhibition of Bruton's tyrosine kinase (BTK) has emerged as a cornerstone in the treatment of various B-cell malignancies. BTK is a non-receptor tyrosine kinase that functions as a critical signaling element downstream of the B-cell receptor (BCR), playing a pivotal role in B-cell proliferation, survival, and differentiation. The clinical success of the first-generation BTK inhibitor, ibrutinib, has paved the way for a new wave of inhibitors designed to improve upon its efficacy and safety profile.
This guide provides a comparative analysis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, a novel covalent BTK inhibitor, alongside established first and second-generation BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. We will delve into their mechanisms of action, comparative efficacy using in vitro and in vivo data, and provide detailed experimental protocols for their evaluation.
The BTK Signaling Pathway and Mechanism of Inhibition
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation and survival. Covalent BTK inhibitors act by forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.
Caption: The BTK signaling pathway and the point of irreversible inhibition by covalent inhibitors.
Comparative Efficacy of BTK Inhibitors
The efficacy of a kinase inhibitor is determined by several factors, including its potency (typically measured as the half-maximal inhibitory concentration, or IC50), its selectivity for the target kinase, and its pharmacokinetic and pharmacodynamic properties.
| Inhibitor | Type | Target | IC50 (BTK) | Selectivity Profile |
| This compound (DPSA) | Covalent, Irreversible | BTK | ~1.8 nM | High selectivity for BTK with minimal off-target effects on other kinases like EGFR, TEC, and SRC family kinases. |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5 nM | Potent BTK inhibitor but also shows significant inhibition of other kinases including TEC, EGFR, and SRC family kinases, which can lead to off-target effects. |
| Acalabrutinib | Covalent, Irreversible | BTK | 5.1 nM | Highly selective for BTK with less off-target activity compared to ibrutinib. |
| Zanubrutinib | Covalent, Irreversible | BTK | <0.5 nM | Designed for high selectivity and sustained BTK occupancy, with minimal off-target effects. |
Experimental Protocols for Assessing BTK Inhibition
The following protocols provide a framework for the in vitro and cell-based evaluation of BTK inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the BTK active site.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Methodology:
-
Reagent Preparation: Prepare a solution of BTK enzyme, Eu-anti-GST antibody, and the Alexa Fluor™ 647 tracer in kinase buffer.
-
Compound Dilution: Perform a serial dilution of the test inhibitors (e.g., DPSA, ibrutinib) in DMSO, followed by a further dilution in kinase buffer.
-
Assay Plate Setup: Add the BTK enzyme mixture to a 384-well plate.
-
Inhibitor Addition: Add the diluted test compounds to the assay plate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring the FRET signal (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The ratio of the emission signals is calculated. The IC50 values are then determined by fitting the data to a four-parameter logistic model.
Cell-Based BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context, which is a key step in its activation.
Methodology:
-
Cell Culture: Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the BTK inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-BTK (Tyr223) and total BTK.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BTK phosphorylation inhibition relative to total BTK levels.
Conclusion
The landscape of BTK inhibitors is evolving towards greater selectivity and improved safety profiles. While ibrutinib has been a groundbreaking therapy, its off-target effects have prompted the development of second-generation inhibitors like acalabrutinib and zanubrutinib, which demonstrate enhanced specificity. The novel compound, this compound (DPSA), based on preliminary data, appears to align with this trend of high selectivity for BTK. Further preclinical and clinical investigations are warranted to fully characterize its therapeutic potential. The experimental frameworks provided here offer a robust starting point for the comprehensive evaluation of this and other emerging kinase inhibitors.
References
-
Ibrutinib (PCI-32765), a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for B-Cell Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
-
Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and safety profile. The FASEB Journal. Available at: [Link]
-
Zanubrutinib (BGB-3111), a novel, highly specific and potent Bruton's tyrosine kinase (BTK) inhibitor. Annals of Oncology. Available at: [Link]
-
The discovery of zanubrutinib (BGB-3111), a novel, potent, and selective covalent inhibitor of Bruton's tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]
- WO2021041530A1 - Pyrazolo-pyrimidine compounds as btk inhibitors.Google Patents.
The Enigmatic Biological Profile of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline: A Comparative Analysis of Structurally Related Sulfonamides
This analysis will synthesize data from a range of studies on analogous structures to build a predictive comparison, highlighting the key structural motifs that influence biological outcomes. We will explore the anticipated antimicrobial and anticancer potential of our target compound and discuss the experimental methodologies that would be employed to validate these hypotheses.
Core Structure and Rationale for Investigation
The molecule 4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline is a fascinating hybrid, integrating three key pharmacophoric elements: an aniline ring, a sulfonamide linker, and a 2,6-dimethylpiperidine moiety.
-
Aniline Moiety: The presence of a primary aromatic amine is a classic feature of many biologically active sulfonamides, particularly those with antimicrobial properties. This group can mimic p-aminobenzoic acid (PABA), a crucial substrate for dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[2]
-
Sulfonamide Linker: This functional group is central to the biological activity of a vast array of drugs. Its ability to bind to the active sites of various enzymes, often through coordination with metal ions or hydrogen bonding, underpins its diverse therapeutic applications.[1][2]
-
2,6-Dimethylpiperidine Ring: The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to modulate lipophilicity, improve metabolic stability, and provide a three-dimensional framework for interaction with biological targets. The dimethyl substitution at the 2 and 6 positions introduces steric hindrance, which can influence binding affinity and selectivity for target enzymes.
The combination of these features suggests that this compound could exhibit a range of biological activities, most notably antimicrobial and anticancer effects.
Comparative Analysis of Predicted Biological Activity
In the absence of direct experimental data for our target compound, we will draw comparisons with structurally related analogs for which biological data has been published. This approach allows us to dissect the contribution of each structural component to the overall activity profile.
Anticipated Antimicrobial Activity
The foundational hypothesis for the antimicrobial activity of sulfonamides rests on their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. The structural similarity of the p-aminobenzenesulfonamide core to PABA allows these compounds to bind to the enzyme's active site, thereby halting the production of dihydrofolic acid and arresting bacterial growth.
Table 1: Comparative Antimicrobial Activity of Sulfonamide Analogs
| Compound/Analog | Structure | Target Organism(s) | Reported Activity (MIC) | Reference |
| Hypothetical Target: this compound | This compound | Gram-positive & Gram-negative bacteria | Predicted: Moderate to Good | N/A |
| Analog A: Sulfanilamide | 4-aminobenzenesulfonamide | Wide range of bacteria | Variable, often in the µg/mL range | [2] |
| Analog B: N-Aryl-Sulfonylpiperidine Derivatives | General Structure | Various bacterial strains | Moderate to good activity reported | [4][5] |
Based on the structure of our target molecule, we can predict that it would likely exhibit antimicrobial activity. The free aniline group is a key prerequisite for DHPS inhibition. The bulky 2,6-dimethylpiperidine moiety, however, may present a challenge. While the piperidine ring itself is often found in antimicrobial compounds, the steric hindrance from the methyl groups could potentially reduce the binding affinity for the DHPS active site compared to less hindered analogs. Conversely, this steric bulk might also confer selectivity for certain bacterial DHPS enzymes over the human ortholog, a desirable trait for minimizing host toxicity.
Predicted Anticancer Activity
The anticancer potential of sulfonamides is a rapidly expanding field of research. These compounds can exert their effects through various mechanisms, including:
-
Carbonic Anhydrase (CA) Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1]
-
Cell Cycle Arrest: Some sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, leading to the inhibition of tumor cell growth.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy, and some sulfonamides have been found to interfere with tubulin polymerization.
Table 2: Comparative Anticancer Activity of Sulfonamide Analogs
| Compound/Analog | Structure | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| Hypothetical Target: this compound | This compound | Various human cancer cell lines | Predicted: Potential for activity | N/A |
| Analog C: 4-Anilino-2-phenylquinoline Derivatives | General Structure | NCI-60 cell line panel | GI50 values in the low µM range | [1] |
| Analog D: N-4-Piperazinyl-ciprofloxacin-aniline hybrids | General Structure | Human liver cancer (Huh-7) | Moderate cytotoxicity | [6] |
The 4-anilino core of our target molecule bears resemblance to structures found in some cytotoxic quinoline derivatives.[1] The lipophilic 2,6-dimethylpiperidine group could enhance cell membrane permeability, a crucial factor for intracellular drug delivery. However, the overall impact on anticancer activity is difficult to predict without experimental data. The specific conformation imposed by the dimethylpiperidine ring could either facilitate or hinder binding to anticancer targets.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound and its analogs, a series of well-established in vitro assays would be employed.
General Synthesis of 4-(N-Sulfonylpiperidine)anilines
The synthesis of the target compound and its analogs would typically involve the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.
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A Comparative Guide to the Bioanalytical Method Validation of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
This guide provides a comprehensive framework for the validation of a bioanalytical method for 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, a molecule featuring a sulfonamide and an aniline moiety. As no standardized public method exists for this specific analyte, this document outlines a robust validation strategy based on the gold-standard Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) technique. The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data integrity.[1][2][3][4][5]
The guide compares the proposed LC-MS/MS method with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, highlighting the scientific rationale behind method selection for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development.
Introduction: The Imperative for Validated Bioanalysis
The quantitative determination of drugs and their metabolites in biological fluids is a cornerstone of drug discovery and development, providing critical data for evaluating pharmacokinetics, bioavailability, and bioequivalence.[6] The reliability of these studies hinges entirely on the quality of the bioanalytical data. Therefore, a rigorous validation process is essential to demonstrate that an analytical method is accurate, precise, and reproducible for its intended purpose.[3][7]
Regulatory bodies worldwide, including the FDA and EMA, have established comprehensive guidelines, now largely harmonized under the ICH M10 guideline, that define the necessary parameters for bioanalytical method validation.[1][4][5][8] Adherence to these principles is not merely a procedural formality but a scientific necessity to ensure that regulatory decisions on drug safety and efficacy are based on sound, defensible data.[3][5]
Method Selection: Why LC-MS/MS is the Gold Standard
For a sulfonamide-containing compound like this compound in a complex biological matrix (e.g., plasma, serum), the choice of analytical technique is paramount.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique in modern bioanalysis.[2] Its strength lies in the combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify the analyte with minimal interference from endogenous matrix components.[9][10] This specificity is crucial for generating reliable low-concentration data needed for PK profiling.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: While a robust and cost-effective technique, HPLC-UV is often limited by its lack of selectivity and lower sensitivity compared to LC-MS/MS.[9] The method relies on the analyte possessing a chromophore that absorbs UV light. In a complex biological sample, endogenous compounds may co-elute and absorb at the same wavelength, leading to interference and inaccurate quantification, particularly at the low concentrations often encountered in PK studies.
The clear superiority of LC-MS/MS in sensitivity and selectivity makes it the authoritative choice for the bioanalysis of this compound.
Proposed LC-MS/MS Method: A Detailed Protocol
This section outlines a robust LC-MS/MS method developed for the quantification of this compound in human plasma.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from the plasma sample, which would otherwise interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes, like the target compound, in solution. An internal standard (IS) that is structurally similar to the analyte (e.g., a stable isotope-labeled version) is added to account for variability during sample processing and analysis.[11]
Protocol:
-
Aliquot 50 µL of human plasma (study sample, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of a precipitating solution (acetonitrile containing the internal standard at a fixed concentration).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a portion (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Rationale: Reversed-phase chromatography on a C18 column is well-suited for separating moderately polar compounds like the target analyte. A gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid, is used to ensure good peak shape and ionization efficiency in the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically effective for aniline-containing compounds.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Injection Volume | 5 µL |
| MS Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | To be determined during method development (e.g., [M+H]+ → specific product ion) |
| Internal Standard MRM | To be determined during method development (e.g., [M+H]+ → specific product ion) |
Bioanalytical Method Validation: The Core Parameters
A full validation is required when a new bioanalytical method is established.[2][3] The following parameters must be thoroughly evaluated according to ICH M10 guidelines.[3][11]
The Validation Workflow
The validation process is a systematic series of experiments designed to prove the method's reliability.
Caption: High-level workflow for bioanalytical method validation.
Validation Parameters, Protocols, and Acceptance Criteria
The following table summarizes the key validation experiments.
| Parameter | Purpose | Experimental Protocol | ICH M10 Acceptance Criteria |
| Selectivity & Matrix Effect | To ensure the method can differentiate the analyte from endogenous components and that ion suppression/enhancement does not affect accuracy.[2][7] | Analyze at least six different sources of blank matrix. Evaluate for interfering peaks at the retention time of the analyte and IS. Assess matrix factor by comparing analyte response in post-extraction spiked matrix vs. neat solution. | Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.[6][11] | Prepare a blank, a zero sample (blank + IS), and at least 6 non-zero calibration standards spanning the expected concentration range. Analyze in at least three separate runs. | A regression model is fitted (e.g., linear, weighted 1/x²). Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).[2][6] | Analyze Quality Control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high. Analyze at least five replicates per level in at least three separate runs (one intra-batch, two inter-batch). | Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: The CV at each level should not exceed 15% (20% at LLOQ). |
| Stability | To ensure the analyte concentration remains unchanged during sample collection, storage, and processing.[12][13][14] | Analyze low and high QC samples after exposure to various conditions: Bench-top (room temp), Freeze-Thaw (e.g., 3 cycles), and Long-Term (frozen at -20°C or -80°C). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately measured. | Prepare a dilution QC sample above the ULOQ. Dilute with blank matrix to bring the concentration into the calibration range. Analyze at least five replicates. | Accuracy and precision of the diluted QCs must be within ±15%. |
Stability Assessment Logic
Stability is not a single experiment but a series of tests designed to mimic the entire lifecycle of a sample.
Caption: Interrelationship of stability assessments in bioanalysis.
Performance Comparison: LC-MS/MS vs. HPLC-UV
This section provides a clear comparison of the expected performance of the validated LC-MS/MS method against a hypothetical HPLC-UV method for the analysis of this compound.
| Performance Metric | LC-MS/MS (Recommended) | HPLC-UV (Alternative) | Justification for Recommendation |
| Sensitivity (LLOQ) | Expected in the low ng/mL or sub-ng/mL range. | Likely in the high ng/mL to µg/mL range. | LC-MS/MS is orders of magnitude more sensitive, which is essential for defining the elimination phase of a drug's PK profile.[10] |
| Selectivity | Very High. Based on unique mass-to-charge ratio and fragmentation pattern. | Low to Moderate. Relies on chromatographic separation alone; vulnerable to co-eluting interferences. | High selectivity minimizes the risk of overestimation due to matrix components, ensuring more accurate data.[2] |
| Throughput | High. Typical run times are < 5 minutes per sample. | Moderate. Run times may be longer to achieve necessary separation from interferences. | Faster run times allow for more efficient analysis of large clinical study sample sets. |
| Method Development | More complex, requires optimization of MS parameters. | Simpler, primarily involves optimizing chromatographic conditions. | The initial investment in developing a more complex LC-MS/MS method is justified by the superior quality and reliability of the resulting data. |
| Regulatory Acceptance | Universally accepted as the gold standard for regulated bioanalysis.[2] | May be acceptable for early-stage, non-regulated work but often insufficient for pivotal studies. | Using the industry-standard technique ensures smoother regulatory review and acceptance of submitted data. |
Conclusion
The validation of a bioanalytical method is a scientifically rigorous process governed by international regulatory standards. For the quantitative analysis of this compound in biological matrices, an LC-MS/MS method is unequivocally the superior choice over alternatives like HPLC-UV. Its inherent sensitivity and selectivity ensure the generation of high-quality, reliable, and defensible data required to support critical decisions throughout the drug development lifecycle. By following the detailed validation protocols outlined in this guide, which are harmonized with ICH, FDA, and EMA guidelines, researchers can establish a robust and compliant bioanalytical assay fit for its intended purpose.
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Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Bioanalytical method validation: An updated review Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL: [Link]
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Title: ICH M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]
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Title: Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics Source: PubMed URL: [Link]
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Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]
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Title: Quantitative bioanalysis by LC-MS for the development of biological drugs Source: Bioanalysis Zone URL: [Link]
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Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: The AAPS Journal (via NIH) URL: [Link]
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Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]
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Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: MDPI URL: [Link]
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Title: 4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline Source: PubChem URL: [Link]
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Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]
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Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
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Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[2][3][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4] However, a significant challenge in this field is achieving inhibitor selectivity.[1][3] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors promiscuously bind to multiple kinases.[5] This lack of selectivity can lead to off-target effects, toxicity, and unforeseen liabilities in drug development.[1][3]
Conversely, a well-characterized "polypharmacology" can sometimes be beneficial, where inhibiting a specific set of kinases produces a desired therapeutic outcome.[1] Therefore, a precise, quantitative assessment of a compound's interaction profile across a broad panel of kinases is not merely a characterization step but a critical component of modern drug discovery.[1][6]
This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of a novel investigational compound, 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline (herein referred to as Compound X ), against a representative panel of human kinases. We will detail the experimental design, provide a step-by-step protocol for a robust biochemical assay, and explain the data analysis and interpretation required to build a high-confidence selectivity profile.
Methodology: A Validated Workflow for Kinase Selectivity Profiling
Our approach is a two-tiered screening process designed for efficiency and accuracy.[7] First, a primary screen at a single high concentration identifies initial "hits." Second, a dose-response analysis is performed on these hits to determine precise potency (IC50) values.
Assay Platform Selection: The Rationale for ADP-Glo™
Numerous technologies exist for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] For broad applicability and high-throughput screening, we have selected the Promega ADP-Glo™ Kinase Assay.[10][11][12]
Causality Behind the Choice:
-
Universality: The assay measures the production of ADP, a universal product of all kinase reactions.[11][12] This makes it compatible with virtually any kinase and substrate combination, eliminating the need for target-specific antibodies or modified substrates.[8]
-
High Sensitivity & Dynamic Range: The luminescence-based readout provides high signal-to-background ratios, allowing for the use of low enzyme concentrations and detection of weak inhibitors.[2][13]
-
ATP Tolerance: The assay can be performed at a wide range of ATP concentrations (up to 1 mM), which is crucial for mimicking physiological conditions and accurately determining the mechanism of action for ATP-competitive inhibitors.[10][14][15]
The ADP-Glo™ assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining ATP. Second, the Kinase Detection Reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal proportional to kinase activity.[10][13]
Diagram: Principle of the ADP-Glo™ Kinase Assay
Caption: Workflow of the two-step ADP-Glo™ luminescent assay.
Kinase Panel Selection
The choice of kinases is critical for building a meaningful selectivity profile. A well-designed panel should cover diverse branches of the human kinome to reveal potential off-target liabilities. For this guide, we will utilize a representative panel of 96 kinases, such as those offered by commercial vendors like Reaction Biology, Promega, or Pharmaron.[14][16][17] This panel should include representatives from major kinase groups (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, common in high-throughput screening.
A. Reagent Preparation:
-
Compound X Stock: Prepare a 10 mM stock solution of Compound X in 100% Dimethyl Sulfoxide (DMSO).
-
Assay Buffer: Prepare a 1X kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, etc., as recommended for the specific kinases).[18]
-
Control Inhibitor: Prepare a 1 mM stock of Staurosporine in 100% DMSO. Staurosporine is a potent, non-selective kinase inhibitor used as a positive control for maximal inhibition.[19][20][21][22][23]
-
ATP/Substrate Solution: Prepare a 2X working solution of ATP and the appropriate peptide substrate for each kinase in the assay buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
B. Compound Plating (Dose-Response):
-
Dispense 50 µL of assay buffer into all wells of a 384-well source plate except for column 1.
-
Dispense 100 µL of a 40 µM solution of Compound X (in assay buffer with 0.4% DMSO) into the wells of column 1.
-
Perform a 10-point, 1:3 serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Columns 11 and 12 will serve as controls.
-
Plate the positive control (Staurosporine) and vehicle control (DMSO) in a similar manner in designated wells.
-
Using an acoustic liquid handler (e.g., Echo 655) or a pin tool, transfer 25 nL from the compound source plate to the final 384-well assay plate. This minimizes the final DMSO concentration to ≤0.1%, preventing solvent interference.
C. Kinase Reaction:
-
Add 2.5 µL of 2X Kinase/Substrate solution to each well of the assay plate.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well for a final reaction volume of 5 µL.
-
Mix the plate briefly on an orbital shaker.
-
Incubate the reaction at room temperature for 60 minutes.
D. Assay Readout (ADP-Glo™ Protocol):
-
Equilibrate the plate and reagents to room temperature.[24]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[13][24]
-
Incubate at room temperature for 40 minutes to deplete all unconsumed ATP.[13][24]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for light generation.[13][24]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[24]
-
Read the luminescence on a plate reader (e.g., a BMG PHERAstar or similar instrument).
Diagram: Experimental Screening Workflow
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.br [promega.com.br]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
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- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 17. pharmaron.com [pharmaron.com]
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- 19. Staurosporine - Wikipedia [en.wikipedia.org]
- 20. rndsystems.com [rndsystems.com]
- 21. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
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- 24. promega.com [promega.com]
A Head-to-Head Comparison of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline with Known Drugs in Antimicrobial Research
A Comparative Guide for Researchers in Drug Development
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities is paramount to overcoming the challenge of drug resistance. This guide provides a comprehensive head-to-head comparison of the investigational compound 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline against the well-established sulfonamide antibiotic, Sulfamethoxazole . Drawing upon structural analysis and established principles of medicinal chemistry, we will delve into a comparative framework encompassing antimicrobial efficacy, mechanism of action, and safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical comparisons and practical experimental protocols to guide further investigation.
Introduction: Unveiling the Potential of a Novel Sulfonamide
The chemical structure of this compound presents a compelling case for its investigation as a potential antimicrobial agent. The core of the molecule features a sulfonamide group attached to an aniline ring, a classic pharmacophore responsible for the antibacterial activity of sulfa drugs.[1][2] The addition of a 2,6-dimethylpiperidine moiety introduces a lipophilic and sterically hindered component, which could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Piperidine and its derivatives are found in a wide array of biologically active compounds, and their inclusion can impact factors such as cell permeability, metabolic stability, and target binding.[3][4][5]
Given this structural rationale, a direct comparison with a known sulfonamide antibiotic is the most logical starting point for characterization. Sulfamethoxazole, a widely used inhibitor of dihydropteroate synthase (DHPS), serves as an ideal benchmark for this purpose.
Comparative Analysis: Structural and Mechanistic Postulates
A thorough understanding of a novel compound necessitates a detailed comparison with established drugs. The following sections outline the key areas of comparison between this compound and Sulfamethoxazole.
Chemical Structures at a Glance
| Compound | Chemical Structure | Key Features |
| This compound | ![]() | Sulfonamide core, aniline ring, 2,6-dimethylpiperidine moiety |
| Sulfamethoxazole | ![]() | Sulfonamide core, aniline ring, 5-methyl-3-isoxazolyl group |
The primary structural difference lies in the substituent on the sulfonamide nitrogen. In Sulfamethoxazole, this is a 5-methyl-3-isoxazolyl group, which is crucial for its activity. In our investigational compound, the 2,6-dimethylpiperidine group is a significant departure, suggesting potential differences in target engagement and spectrum of activity.
Postulated Mechanism of Action: A Focus on Folate Synthesis
Sulfonamide antibiotics typically function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1] This pathway is critical for the production of nucleic acids and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt folate metabolism, leading to bacteriostasis.
It is highly probable that this compound shares this mechanism of action. The experimental section of this guide will provide protocols to verify this hypothesis.
Caption: Postulated mechanism of action via inhibition of the folate synthesis pathway.
Experimental Protocols for Head-to-Head Comparison
To empirically validate the potential of this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for a comprehensive comparative analysis.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To quantify the antimicrobial potency of the investigational compound against a panel of clinically relevant bacteria and compare it to Sulfamethoxazole.
Methodology:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used. Include both wild-type and sulfonamide-resistant strains.
-
Broth Microdilution: This is a standard method for MIC determination.
-
Prepare a two-fold serial dilution of this compound and Sulfamethoxazole in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Following MIC determination, aliquot a small volume from the wells with no visible growth onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Mechanism of Action Studies: Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To determine if this compound inhibits DHPS and to compare its inhibitory potency (IC50) with Sulfamethoxazole.
Methodology:
-
Enzyme and Substrates: Use purified recombinant DHPS enzyme and its substrates, PABA and dihydropterin pyrophosphate (DHPP).
-
Assay Principle: A common method is a colorimetric assay that measures the production of pyrophosphate (PPi), a byproduct of the DHPS reaction.
-
Procedure:
-
Set up reactions containing DHPS, DHPP, and varying concentrations of the investigational compound or Sulfamethoxazole.
-
Initiate the reaction by adding PABA.
-
After a defined incubation period, quench the reaction and measure the amount of PPi produced using a commercially available detection kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Caption: A generalized workflow for the initial characterization of the investigational compound.
Preliminary Safety Profiling
Objective: To assess the potential for cytotoxicity and hemolysis of the investigational compound.
Methodology:
-
Cytotoxicity Assay:
-
Use a human cell line, such as HepG2 (liver carcinoma), to assess for potential hepatotoxicity.
-
Expose the cells to a range of concentrations of the compound for 24-48 hours.
-
Measure cell viability using a standard assay such as MTT or LDH release.
-
-
Hemolysis Assay:
-
Incubate red blood cells with varying concentrations of the compound.
-
Measure the release of hemoglobin spectrophotometrically to quantify the extent of hemolysis.
-
Data Summary and Interpretation
The experimental data should be compiled and presented in a clear, comparative format to facilitate analysis.
| Parameter | This compound | Sulfamethoxazole |
| MIC (µg/mL) | ||
| S. aureus | Experimental Value | Reference Value |
| E. coli | Experimental Value | Reference Value |
| MBC (µg/mL) | ||
| S. aureus | Experimental Value | Reference Value |
| E. coli | Experimental Value | Reference Value |
| DHPS IC50 (µM) | Experimental Value | Reference Value |
| Cytotoxicity (CC50, µM) | Experimental Value | Reference Value |
| Hemolysis (%) | Experimental Value | Reference Value |
A favorable profile for the investigational compound would be characterized by lower MIC/MBC and DHPS IC50 values compared to Sulfamethoxazole, coupled with higher CC50 values and lower hemolysis, indicating enhanced potency and a better safety margin.
Conclusion and Future Directions
This guide provides a foundational framework for the head-to-head comparison of this compound with the established antibiotic Sulfamethoxazole. The structural features of this novel compound warrant a thorough investigation into its antimicrobial properties. The proposed experimental protocols will enable researchers to elucidate its efficacy, mechanism of action, and preliminary safety profile. Favorable results from these initial studies would justify further preclinical development, including in vivo efficacy studies in animal models of infection and more extensive toxicological evaluations. The ultimate goal is to determine if this novel chemical entity can contribute to the arsenal of drugs needed to combat the growing threat of antimicrobial resistance.
References
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Ji, Y., Lu, J., & Chovelon, J. M. (2017). Sulfate radical-based oxidation of antibiotics sulfamethazine, sulfapyridine, sulfadiazine, sulfadimethoxine, and sulfachloropyridazine: Formation of SO2 extrusion products and effects of natural organic matter. Science of The Total Environment, 580, 1224-1233. [Link]
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Eckhardt, M., Langkopf, E., Mark, M., Tadayyon, M., Thomas, L., Nar, H., Pfrengle, W., Guth, B., Lotz, R., Sieger, P., Fuchs, H., & Himmelsbach, F. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453. [Link]
- Li, Z., Li, J., & Wang, Y. (2007). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Chinese Journal of Organic Chemistry, 27(10), 1264-1268.
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Bishop, M. J., Buser, C. A., Kirschmeier, P., Liptak, V., Nagafuji, P., Tong, X., & Wen, Z. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[6][7]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. Bioorganic & Medicinal Chemistry Letters, 9(13), 1875–1880. [Link]
- de Oliveira, C. S., Lacerda, D. I., de Castro, P. F., de Oliveira, R. B., & da Silva, A. D. (2018). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Medicinal Chemistry Research, 27(4), 1184–1195.
- Gbewonyo, W. S., et al. (2010). Aniline sulfonamide derivatives and their uses.
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- Khan, I., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 33(11), 2631-2636.
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Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6598. [Link]
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Woźniak, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5654–5658. [Link]
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Hussain, A., et al. (2021). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Medicinal Chemistry, 17(5), 534-544. [Link]
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Woźniak, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. [Link]
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Pisano, S., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6245. [Link]
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Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182. [Link]
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Comparative Cross-Reactivity Profiling of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline Against Established Carbonic Anhydrase Inhibitors
A Senior Application Scientist's Guide to In-Vitro Selectivity and Off-Target Assessment
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel investigational compound, 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline. The structural motif, a substituted benzenesulfonamide, is a well-established pharmacophore for inhibitors of the zinc-containing metalloenzyme superfamily, carbonic anhydrases (CAs). Therefore, this document outlines a comparative study against two benchmark compounds: Acetazolamide, a non-selective, first-generation CA inhibitor, and Dorzolamide, a second-generation, ophthalmically used inhibitor with a distinct selectivity profile.
Our objective is to build a robust, data-driven narrative of the investigational compound's selectivity. This is achieved by systematically evaluating its inhibitory activity against a panel of physiologically relevant human CA isoforms and a broader panel of common off-target proteins. The experimental design emphasizes self-validation and is grounded in established biochemical and cellular screening methodologies.
Rationale and Compound Selection
The core of effective drug development lies in understanding a molecule's polypharmacology—its full spectrum of biological interactions. A highly selective compound minimizes the risk of off-target toxicity, whereas controlled polypharmacology can sometimes offer therapeutic advantages. The benzenesulfonamide scaffold in our topic compound is the anchor for its interaction with the zinc ion in the CA active site. However, subtle modifications to the piperidine ring and the substitution pattern on the aniline can drastically alter its binding affinity for the 15 known human CA isoforms.
Comparator Compounds:
-
Acetazolamide: A broad-spectrum inhibitor of multiple CA isoforms. It serves as a benchmark for non-selective inhibition.
-
Dorzolamide: A topically active CA inhibitor primarily targeting CA-II, which is abundant in the eye. It provides a reference for a more selective, clinically successful agent.
This comparative approach allows us to contextualize the selectivity of this compound, moving beyond simple IC50 values to a more meaningful selectivity index.
Experimental Workflow: A Multi-Tiered Approach
A tiered approach to cross-reactivity profiling is both scientifically rigorous and resource-efficient. We begin with a focused panel of primary targets and progressively broaden the screen to assess general off-target liabilities.
Caption: Multi-tiered workflow for cross-reactivity profiling.
Tier 1: CA Isoform Selectivity Profiling
The initial and most critical step is to determine the inhibitory potency of this compound against the family of its intended targets. High structural similarity among CA isoforms makes achieving selectivity a significant challenge.[1][2]
Experimental Protocol: Colorimetric Esterase Activity Assay
This assay is a robust, high-throughput method for measuring CA inhibition.[3] It leverages the esterase activity of CAs to hydrolyze a chromogenic substrate, 4-nitrophenyl acetate (p-NPA), into 4-nitrophenol, which can be quantified by absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, Acetazolamide, and Dorzolamide in 100% DMSO.
-
Reconstitute recombinant human CA isoforms (CA I, II, III, IV, VA, VB, VI, VII, IX, XII, XIII, XIV) in the appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare the substrate solution: 10 mM p-NPA in acetonitrile.
-
-
Assay Plate Setup (96-well format):
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of recombinant CA enzyme to each well (final concentration typically 5-10 nM).
-
Add 10 µL of the test compound dilutions (in 5% DMSO) to achieve a final concentration range from 0.1 nM to 100 µM. Include "no inhibitor" (5% DMSO) and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each isoform.
-
Data Presentation and Interpretation
The IC50 values are summarized to compare potency and calculate selectivity indices. The selectivity index (SI) is a ratio of IC50 values that quantifies the preference of a compound for one isoform over another (e.g., SI = IC50 (CA I) / IC50 (CA II)).
Table 1: Comparative Inhibitory Potency (IC50, nM) Against Human CA Isoforms
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | hCA IV (Membrane-Bound) |
| This compound | 8,500 | 75 | 45 | 120 | 250 |
| Acetazolamide (Non-selective control) | 250 | 12 | 25 | 5.8 | 74 |
| Dorzolamide (Selective control) | 3,800 | 3.5 | 54 | 410 | 110 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: Based on this hypothetical data, this compound shows promising selectivity for the tumor-associated isoforms CA IX and CA II over the highly abundant, off-target isoform CA I (SI > 100-fold). It is less potent than Acetazolamide and Dorzolamide against CA II but shows superior potency against CA IX compared to Dorzolamide.
Tier 2: Broad Off-Target Liability Screening
Compounds showing promising on-target selectivity must be evaluated for unintended interactions with other protein classes, which can lead to adverse drug reactions.[4] Commercial services offer standardized panels for this purpose.[5][6][7]
Experimental Protocol: Radioligand Binding and Functional Assays
We propose using a comprehensive safety panel, such as the Eurofins SafetyScreen44™ or WuXi AppTec Mini Safety 44 Panel.[4][5] These panels include a diverse set of targets implicated in common adverse events.
General Workflow:
-
Compound Submission: The test compound is submitted to the contract research organization (CRO) at a standard screening concentration (e.g., 10 µM).
-
Assay Performance: The CRO performs a battery of assays.
-
Binding Assays: The ability of the test compound to displace a specific radioligand from its receptor is measured. Results are reported as percent inhibition (%I) relative to a control.
-
Functional Assays: The effect of the compound on the functional activity of a target (e.g., enzyme activity, ion channel current) is measured.
-
-
Hit Identification: A "hit" is typically defined as >50% inhibition or stimulation in the assay.
Data Presentation and Interpretation
Results are presented in a summary table highlighting any significant off-target interactions.
Table 2: Summary of Off-Target Screening at 10 µM
| Target Class | Representative Target | Assay Type | This compound (% Inhibition) |
| GPCRs | Adrenergic α1A | Binding | 8% |
| Dopamine D2 | Binding | -2% | |
| Histamine H1 | Binding | 15% | |
| Ion Channels | hERG (K+ Channel) | Functional (Patch Clamp) | 22% |
| Nav1.5 (Na+ Channel) | Functional | 5% | |
| Kinases | ABL1 | Enzymatic | 3% |
| Transporters | SERT (Serotonin) | Binding | 11% |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical data shows that at a high concentration of 10 µM, this compound does not exhibit significant binding (>50% inhibition) to any of the 44 targets tested. The low inhibition of the hERG channel (<30%) is a particularly positive finding, as hERG liability is a common cause of cardiotoxicity-related drug attrition.
Tier 3: Cellular Target Engagement Validation
Biochemical assays use purified proteins, which may not fully represent the complex intracellular environment.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its intended target inside intact cells.[9][10][11] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[8][12]
Experimental Protocol: CETSA®
This protocol is designed to confirm the engagement of our compound with CA IX in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express high levels of CA IX (e.g., HT-29 colorectal cancer cells) under hypoxic conditions to induce CA IX expression.
-
Treat the intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC50) of this compound for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble CA IX in the supernatant using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western Blot.
-
-
Data Analysis:
-
For both vehicle- and compound-treated samples, plot the percentage of soluble CA IX remaining versus temperature.
-
Fit the data to a Boltzmann sigmoidal equation to generate a "melting curve" and determine the melting temperature (Tm) for each condition.
-
A positive "thermal shift" (ΔTm = Tm_compound - Tm_vehicle) confirms target engagement.
-
Data Visualization and Interpretation
Caption: CETSA® melting curves showing target stabilization.
Interpretation: A rightward shift in the melting curve for the compound-treated cells relative to the vehicle control indicates that this compound binds to and stabilizes CA IX within the complex milieu of an intact cell. This provides crucial, physiologically relevant evidence of target engagement, validating the biochemical findings.
Conclusion
This guide outlines a systematic, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By comparing its activity against established benchmarks and assessing its behavior in broad liability and cellular engagement assays, we can build a high-confidence profile of its selectivity and potential for off-target effects. The hypothetical data presented suggests that this compound is a promising selective inhibitor of tumor-associated CA isoforms with a clean off-target profile, warranting further preclinical development. This rigorous, evidence-based approach is fundamental to identifying and advancing drug candidates with a higher probability of clinical success.
References
-
Title: In Vitro Safety Pharmacology Profiling Panels Source: Eurofins Discovery URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology (via PubMed Central) URL: [Link]
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Title: A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
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Title: Cellular thermal shift assay Source: Wikipedia URL: [Link]
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Title: In Vitro Safety Panel I Binding & Functional Assays Source: Pharmaron URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]
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Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Platelets (via PubMed) URL: [Link]
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Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]
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Title: Safety Pharmacology Services Source: ICE Bioscience URL: [Link]
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Title: Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models Source: IRIS Unimore URL: [Link]
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Title: Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity Source: ACS Omega URL: [Link]
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Title: Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity Source: ACS Omega URL: [Link]
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Title: Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays Source: Scientific Reports (NIH) URL: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Confirmation of the Molecular Weight of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity is a foundational pillar of scientific rigor. The molecular weight of a substance is one of its most critical physical properties, serving as a primary checkpoint for synthesis success and purity. This guide provides an in-depth, comparative framework for confirming the molecular weight of the target compound, 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, using a multi-pronged, orthogonal approach.
This document is structured not as a rigid protocol but as a logical workflow, guiding researchers through the causality of experimental choices and the interpretation of comparative data. We will explore robust analytical techniques, grounded in established principles, to create a self-validating system for molecular identity confirmation.
Compound Profiles: Target and Structural Analogs
To establish a robust comparative analysis, we will examine our target compound alongside structurally similar analogs. This approach is crucial because it challenges our analytical methods to not only confirm the target's molecular weight but also to differentiate it from closely related structures, a common task in medicinal chemistry and quality control.
| Compound Name | Structure | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical Average Mass ( g/mol ) |
| This compound (Target) | Chemical structure of this compound | C13H20N2O2S | 268.1245 | 268.38 |
| 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline | Chemical structure of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline | C12H18N2O2S | 254.1089 | 254.35[1] |
| 4-(Piperidin-1-sulfonyl)aniline | Chemical structure of 4-(Piperidin-1-sulfonyl)aniline | C11H16N2O2S | 240.0932 | 240.32[2] |
Table 1: Physicochemical properties of the target compound and its structural analogs.
Part 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The Rationale for ESI-QTOF
Electrospray Ionization (ESI) is the premier soft ionization technique for polar, thermally labile small molecules like our target compound. It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion.[3] When coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer, we achieve high mass accuracy (typically <5 ppm), which is essential for determining the elemental composition of the molecular ion.[4] This level of precision allows us to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the assigned molecular weight.
Experimental Protocol: ESI-QTOF Mass Spectrometry
-
Sample Preparation :
-
Prepare a stock solution of the sample (e.g., this compound) in a suitable organic solvent like methanol or acetonitrile to a concentration of 1 mg/mL.
-
Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 990 µL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). This yields a final concentration of approximately 10 µg/mL.[5]
-
Causality: Formic acid is added to promote protonation ([M+H]⁺), which is the most common ionization pathway for aniline derivatives in positive ESI. The low concentration minimizes ion suppression and detector saturation.[5]
-
-
Instrument Calibration :
-
Calibrate the mass spectrometer using a known reference standard solution immediately prior to the analysis. This ensures the high mass accuracy required for elemental composition determination.
-
-
Direct Infusion Analysis :
-
Infuse the final sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
Causality: Direct infusion provides a steady-state signal, maximizing sensitivity and allowing for signal averaging to improve mass accuracy.
-
Trustworthiness: Expected Data & Interpretation
For our target compound, this compound, we expect to observe a prominent ion in the mass spectrum corresponding to the protonated molecule, [M+H]⁺.
-
Theoretical [M+H]⁺ (Monoisotopic) : 268.1245 (C13H20N2O2S) + 1.0078 (H⁺) = 269.1323 m/z
-
Acceptance Criterion : The experimentally measured m/z should be within 5 ppm of the theoretical value.
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
The high-resolution data also allows for the confirmation of the isotopic pattern, which is dictated by the natural abundance of isotopes (e.g., ¹³C, ³⁴S). The observed pattern should match the theoretical pattern for the formula C13H21N2O2S⁺.
Part 2: Orthogonal Confirmation Methods
Relying on a single analytical technique is insufficient for unequivocal structure confirmation. We employ orthogonal methods—techniques that measure different properties of the molecule—to build a self-validating and trustworthy dataset.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Rationale for NMR
While HRMS confirms elemental composition, NMR spectroscopy provides detailed information about the chemical structure, connectivity, and chemical environment of the atoms. For molecular weight confirmation, ¹H NMR is invaluable. By integrating the signals, we can determine the relative number of protons in different parts of the molecule. If the observed proton count matches the proposed structure (C13H20N2O2S), it provides strong, indirect evidence for the molecular formula and thus the molecular weight.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the compound.[6]
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte peaks. Particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
-
Data Acquisition :
-
Place the sample in the NMR spectrometer.
-
Allow the sample to equilibrate to the magnet's temperature.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Trustworthiness: Expected Data & Interpretation
For this compound (C13H20N2O2S), we expect to see signals corresponding to its 20 protons. Key expected signals would include:
-
Aromatic protons on the aniline ring.
-
Protons from the two methyl groups on the piperidine ring.
-
Protons from the CH₂ and CH groups of the piperidine ring.
-
A signal for the -NH₂ protons of the aniline group.
By integrating these signals, the ratio should correspond to the number of protons in each environment. A correct integration that sums to 20 (or a multiple thereof) provides strong corroborating evidence for the proposed structure and molecular weight.
B. Elemental Analysis (CHNS)
Expertise & Experience: The Rationale for Combustion Analysis
Elemental analysis is a classic, quantitative technique that directly measures the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[8] This method is based on the complete combustion of the sample, where the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[9] It serves as a fundamental, orthogonal check on the elemental composition derived from HRMS. While HRMS measures the mass-to-charge ratio of an ion, elemental analysis measures the bulk elemental composition of the solid sample.
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation :
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water, which would alter the H and C content.
-
Accurately weigh approximately 2-3 mg of the compound into a tin capsule.
-
-
Instrument Analysis :
-
The sample is dropped into a high-temperature (≈1000 °C) combustion furnace in the presence of excess oxygen.
-
The combustion products (CO₂, H₂O, N₂, SO₂, etc.) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[9]
-
Trustworthiness: Expected Data & Interpretation
The experimentally determined percentages of C, H, N, and S should be compared to the theoretical values calculated from the molecular formula C13H20N2O2S (MW: 268.38 g/mol ).
-
Theoretical %C : (13 * 12.011 / 268.38) * 100 = 58.17%
-
Theoretical %H : (20 * 1.008 / 268.38) * 100 = 7.51%
-
Theoretical %N : (2 * 14.007 / 268.38) * 100 = 10.44%
-
Theoretical %S : (1 * 32.065 / 268.38) * 100 = 11.95%
An experimental result within ±0.4% of the theoretical value is generally considered confirmation of purity and elemental composition.
Comparative Data Summary
The power of this guide lies in its comparative nature. By analyzing the target compound and its analogs with the same set of orthogonal techniques, we can demonstrate the specificity and reliability of our characterization workflow.
| Analytical Technique | Parameter Measured | 4-[(2,6-Dimethylpiperidin-1-yl) sulfonyl]aniline (Target) | 4-[(2-Methylpiperidin-1-yl) sulfonyl]aniline | 4-(Piperidin-1-sulfonyl)aniline |
| HRMS (ESI-QTOF) | Experimental [M+H]⁺ (m/z) | 269.1323 ± 5 ppm | 255.1167 ± 5 ppm | 241.1010 ± 5 ppm |
| ¹H NMR | Total Proton Integration | Corresponds to 20H | Corresponds to 18H | Corresponds to 16H |
| Elemental Analysis | % Nitrogen (Theoretical) | 10.44% | 11.01% | 11.66% |
| Elemental Analysis | % Sulfur (Theoretical) | 11.95% | 12.61% | 13.34% |
Table 2: Comparative analysis of expected experimental outcomes for the target compound and its structural analogs.
Conclusion
Confirming the molecular weight of a novel compound like this compound is not a single measurement but a process of building a dossier of evidence. By integrating high-resolution mass spectrometry with orthogonal techniques like NMR spectroscopy and elemental analysis, we create a self-validating system. The HRMS provides a highly accurate mass measurement to propose an elemental formula, ¹H NMR confirms the structural backbone and proton count consistent with that formula, and elemental analysis provides quantitative, bulk confirmation of the elemental composition. This multi-faceted approach provides the highest degree of confidence for researchers and drug development professionals, ensuring the integrity of subsequent biological and pharmacological studies.
References
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Analytical Chemistry (Journal) . American Chemical Society. [Link][10][11][12]
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The Journal of Organic Chemistry (Journal) . American Chemical Society. [Link][13][14][15][16][17]
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University of Rochester . How to Prepare Samples for NMR. [Link]
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AZoM . A Look at Elemental Analysis for Organic Compounds. [Link][8]
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Iowa State University, Chemical Instrumentation Facility . NMR Sample Preparation. [Link][6]
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Humboldt-Universität zu Berlin . sample preparation — NMR Spectroscopy. [Link][7]
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Universal Lab Blog . Basic principles and tests of organic element analysis. [Link][9]
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University of Liverpool, Department of Chemistry . Sample Preparation Protocol for ESI Accurate Mass Service. [Link][5]
-
NIH National Library of Medicine . A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link][4]
-
NIH National Library of Medicine . Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link][3]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. It extends beyond the benchtop and is a cornerstone of ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, principles-based approach to the safe handling and disposal of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline (CAS No. 345991-04-0). Our methodology is grounded in established safety protocols and authoritative data to empower your laboratory with a self-validating system for chemical waste management.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a sulfonamide derivative containing an aniline moiety. While specific toxicological data may be limited, the Safety Data Sheet (SDS) and the known hazards of its structural components provide a clear basis for risk assessment.
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The aniline structural component is noteworthy, as aniline itself is toxic, a suspected carcinogen, and poses a significant risk to aquatic ecosystems.[2][3][4][5] Therefore, it is imperative to treat this compound as hazardous waste.
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |[1] |
This profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure full skin coverage.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][6]
Core Principles for Chemical Waste Disposal
The disposal of this compound must adhere to the foundational principles of hazardous waste management, which are designed to minimize risk and ensure regulatory compliance.
-
Waste Minimization: Design experimental protocols to use the minimum amount of material necessary, thereby reducing the volume of waste generated.[7]
-
Segregation: Never mix hazardous waste with non-hazardous waste. This compound should be collected in a designated hazardous waste container, separate from other waste streams unless they are chemically compatible.[7]
-
Labeling and Storage: All waste containers must be accurately and clearly labeled. Store waste in designated, secure areas away from general laboratory traffic.[7][8]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[9][10] Never dispose of this chemical down the drain or in regular trash.[9][11]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe collection and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Based on its hazard profile, all waste containing this compound must be treated as hazardous chemical waste.
-
Segregate at the Source:
-
Solid Waste: Collect un-used reagent, contaminated weighing papers, gloves, and absorbent materials in a dedicated container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible solvents or reagents.
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solid waste, a sealable plastic bag or a wide-mouth poly container is suitable.[6][8] For liquid waste, use a designated solvent waste container.
-
Label the Container: The label is a critical communication tool. Affix a "HAZARDOUS WASTE" label immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Harmful").
-
The accumulation start date.
-
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be under the control of laboratory personnel, away from heat sources, and ideally in secondary containment to manage potential leaks.
-
Secure Storage: Keep the container tightly closed at all times except when adding waste.[1][8] Ensure it is stored away from incompatible materials such as strong oxidizing agents or acids.[10]
Step 4: Final Disposal
-
Engage Professionals: The final and most critical step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] These certified professionals are equipped to transport and process chemical waste in accordance with all regulations.
-
Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS office. Improper treatment can create more hazardous byproducts.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[9]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Place all collected waste and cleanup materials into a labeled hazardous waste container for disposal.[6][9]
-
Decontaminate the spill area with soap and water.[9]
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical function of a safe and ethical research environment. By understanding the compound's hazards, adhering to the core principles of waste management, and following a systematic disposal protocol, laboratories can effectively mitigate risks to personnel and the environment. Always prioritize safety and consult your institution's EHS department for guidance specific to your location.
References
- Benchchem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
- Key Organics. (2017, December 1). Safety Data Sheet: this compound.
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- Apollo Scientific. (2022, June 22). Safety Data Sheet: 4-(Piperidin-1-yl)aniline.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,4-Dimethylaniline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline.
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Personal protective equipment for handling 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
For the dedicated researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline, a compound that, like many aniline derivatives, requires meticulous attention to safety protocols. This is not merely a checklist, but a procedural framework grounded in the principles of causality and self-validating systems to ensure a secure laboratory environment.
Understanding the Hazard: A Proactive Stance on Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[1][2] Aromatic amines, as a class, are known for their potential to cause methemoglobinemia, and some are considered potential occupational carcinogens.[2][3][4] Therefore, our approach to handling this compound is rooted in the principle of minimizing all potential exposure pathways through a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and correct use of PPE are critical. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) | Rationale |
| Pre-weighing and Aliquoting | Double nitrile gloves, disposable gown with closed front and cuffs, safety goggles, and a fit-tested N95 respirator. | Prevents skin contact with the potent compound and minimizes the risk of inhaling aerosolized particles.[5] |
| Weighing and Solution Preparation | Double nitrile gloves, disposable coveralls (e.g., Tyvek®), a full-face shield, and a Powered Air-Purifying Respirator (PAPR) with a particulate filter. | Operations with a high risk of aerosol generation require a higher level of respiratory and facial protection.[6] |
| Routine Handling of Solutions | Single pair of nitrile gloves, lab coat, and safety glasses. | Reduced risk of aerosolization, but skin and eye protection remain essential. |
| Spill Cleanup | Chemical-resistant gloves (e.g., Butyl rubber), disposable coveralls, chemical splash goggles, and a full-face respirator with organic vapor and particulate cartridges. | Provides comprehensive protection against both particulate matter and potential vapors during a spill. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety glasses. | Protects against accidental contact with contaminated waste materials. |
The Rationale Behind Glove Selection
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A typical workflow for handling this compound.
Experimental Protocols: Step-by-Step Methodologies
1. Weighing the Compound:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the appropriate PPE as outlined in the table for "Weighing and Solution Preparation."
-
Procedure:
-
Tare a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If any material is spilled, decontaminate the area immediately (see Decontamination Protocol).
-
Securely close the stock container.
-
Record the weight and proceed with solution preparation.
-
2. Decontamination Protocol:
In the event of a spill or for routine cleaning of the work area:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Wear the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand. For solid spills, gently cover the powder with a damp paper towel to prevent aerosolization.
-
Deactivation (for potent compounds): A common practice for deactivating many hazardous drugs involves a two-step process. First, apply a 2% sodium hypochlorite (bleach) solution and allow a 10-minute contact time.[5]
-
Neutralization: Following the bleach application, neutralize the area with a sodium thiosulfate solution to prevent corrosion of surfaces.[5]
-
Cleaning: Clean the area with a detergent solution (e.g., soap and water) and wipe dry.[9][10]
-
Disposal: All contaminated materials, including absorbent pads, wipes, and PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Containment:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic").
-
Store sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic until collection by a licensed hazardous waste disposal company.[3]
The following decision tree provides a logical framework for the disposal of materials that have come into contact with this compound.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. Standard Operating Procedures and Guidelines for Cleaning Laboratory Workspace [research.wayne.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


